molecular formula C32H56N7O18P3S B15547200 7-Hydroxyundecanoyl-CoA

7-Hydroxyundecanoyl-CoA

Cat. No.: B15547200
M. Wt: 951.8 g/mol
InChI Key: LDULWUZRPWIRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxyundecanoyl-CoA is a useful research compound. Its molecular formula is C32H56N7O18P3S and its molecular weight is 951.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H56N7O18P3S

Molecular Weight

951.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-hydroxyundecanethioate

InChI

InChI=1S/C32H56N7O18P3S/c1-4-5-9-20(40)10-7-6-8-11-23(42)61-15-14-34-22(41)12-13-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)

InChI Key

LDULWUZRPWIRHA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the 7-Hydroxyundecanoyl-CoA Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyundecanoyl-CoA is a specialized fatty acyl-CoA that plays a role in various biological processes and serves as a valuable precursor for the synthesis of specialty chemicals and pharmaceuticals. Understanding its biosynthetic pathway is crucial for harnessing its potential in metabolic engineering and drug development. This technical guide provides a comprehensive overview of the core enzymatic steps involved in the synthesis of this compound, detailing the key enzymes, their mechanisms, and relevant quantitative data. Furthermore, it outlines detailed experimental protocols for the key reactions and provides visualizations of the metabolic pathway and experimental workflows to facilitate a deeper understanding for researchers in the field.

Introduction

The biosynthesis of this compound is a multi-step enzymatic process that begins with the precursor molecule, undecanoic acid. The pathway involves two primary enzymatic reactions: the regioselective hydroxylation of undecanoic acid to form 7-hydroxyundecanoic acid, followed by the activation of this intermediate to its coenzyme A (CoA) thioester. This guide will delve into the specifics of each of these steps, with a focus on the enzymes that catalyze them.

The Biosynthetic Pathway of this compound

The synthesis of this compound proceeds through a two-step pathway:

  • Hydroxylation of Undecanoic Acid: The initial and most critical step is the introduction of a hydroxyl group at the C7 position of the undecanoic acid carbon chain. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases.

  • Acyl-CoA Ligation: The resulting 7-hydroxyundecanoic acid is then activated by an acyl-CoA synthetase, which ligates it to coenzyme A, forming the final product, this compound.

This compound Biosynthetic Pathway undecanoic_acid Undecanoic Acid hydroxy_acid 7-Hydroxyundecanoic Acid undecanoic_acid->hydroxy_acid Cytochrome P450 Monooxygenase (e.g., Engineered P450 BM-3, CYP153A family) final_product This compound hydroxy_acid->final_product Acyl-CoA Synthetase

Figure 1: The biosynthetic pathway of this compound.
Step 1: 7-Hydroxylation of Undecanoic Acid

The regioselective hydroxylation of a medium-chain fatty acid at an in-chain carbon is a challenging chemical transformation. In biological systems, this is efficiently carried out by cytochrome P450 monooxygenases (P450s).

Key Enzyme Class: Cytochrome P450 Monooxygenases

P450s are a superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of substrates. For the 7-hydroxylation of undecanoic acid, specific P450s with a preference for in-chain hydroxylation of medium-chain fatty acids are required. While a specific, naturally occurring enzyme with high selectivity for the C7 position of undecanoic acid has not been definitively characterized, research on related enzymes provides strong leads:

  • Engineered P450 BM-3: The self-sufficient cytochrome P450 BM-3 from Bacillus megaterium is a highly active fatty acid hydroxylase. While its wild-type form preferentially hydroxylates longer-chain fatty acids at sub-terminal positions, protein engineering and site-directed mutagenesis have successfully altered its regioselectivity to target specific carbons on various substrates[1][2][3][4][5]. Mutants of P450 BM-3 could be developed to achieve high selectivity for the 7-position of undecanoic acid.

  • CYP153A Family: Members of the CYP153A family of P450s, such as CYP153A from Marinobacter aquaeolei, are known to hydroxylate medium-chain alkanes and fatty acids, often with high terminal regioselectivity[6][7][8][9]. While typically favoring the ω-position, the substrate-binding pocket of these enzymes could potentially be engineered to favor in-chain hydroxylation at the C7 position.

Reaction Mechanism: The P450 catalytic cycle involves the activation of molecular oxygen and the insertion of one oxygen atom into the substrate. The reaction requires a reductase partner to transfer electrons from a cofactor, typically NADPH.

Step 2: Activation to this compound

The final step in the pathway is the activation of 7-hydroxyundecanoic acid to its high-energy CoA thioester.

Key Enzyme Class: Acyl-CoA Synthetases

Acyl-CoA synthetases (ACS), also known as acyl-CoA ligases, catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A[10]. This reaction is ATP-dependent and proceeds through an acyl-adenylate intermediate.

  • Substrate Specificity: Acyl-CoA synthetases exhibit a range of substrate specificities. While some are highly specific for certain fatty acid chain lengths, others have broader specificity[11]. It is plausible that an ACS with broad specificity for medium-chain fatty acids would also accept 7-hydroxyundecanoic acid as a substrate. The substrate specificity of ACS enzymes can also be altered through rational mutagenesis of the carboxylate binding pocket[12].

Reaction Mechanism: The reaction occurs in two steps:

  • 7-hydroxyundecanoate + ATP ⇌ 7-hydroxyundecanoyl-AMP + PPi

  • 7-hydroxyundecanoyl-AMP + CoA-SH ⇌ this compound + AMP

Quantitative Data

Precise kinetic data for the enzymes specifically involved in the this compound biosynthetic pathway are not extensively documented. However, data from studies on homologous enzymes acting on similar substrates provide valuable insights into the potential efficiency of this pathway.

Table 1: Representative Kinetic Parameters for Fatty Acid Hydroxylating P450s

EnzymeSubstrateProduct(s)Km (µM)kcat (min-1)Reference
Human CYP4A11Lauric Acid12-Hydroxylauric acid, 11-Hydroxylauric acid10 ± 20.038 ± 0.002[13]
Human CYP4A11Lauric Acid12-Hydroxylauric acid57, 200, 1115, 38, 20[14]
CYP153A71Octanoic Acid8-Hydroxyoctanoic acid~1 mM (conc.)-[15]
CYP153A71Dodecanoic Acid12-Hydroxydodecanoic acid>3.5 mM (conc.)-[15]

Table 2: Representative Kinetic Parameters for Acyl-CoA Synthetases

Enzyme SourceSubstrateRelative Activity (%)Reference
RapeseedPalmitic acid (16:0)100[11]
RapeseedOleic acid (18:1)~90[11]
Castor BeanPalmitic acid (16:0)100[11]
Castor BeanOleic acid (18:1)~110[11]

Note: The data presented are for related reactions and serve as an estimation. Specific kinetic parameters for the 7-hydroxylation of undecanoic acid and the subsequent CoA ligation would need to be determined experimentally.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Candidate P450 Enzyme

This protocol describes the expression and purification of a candidate P450 enzyme, such as an engineered P450 BM-3 or a member of the CYP153A family, in Escherichia coli.

Workflow:

P450 Expression and Purification Workflow cluster_0 Gene Synthesis and Cloning cluster_1 Protein Expression cluster_2 Purification gene_synthesis Codon-optimize and synthesize the P450 gene cloning Clone into an expression vector (e.g., pET-28a(+)) with a His-tag gene_synthesis->cloning transformation Transform E. coli BL21(DE3) with the expression plasmid cloning->transformation culture Grow cells in TB or LB medium to an OD600 of 0.6-0.8 transformation->culture induction Induce protein expression with IPTG and supplement with 5-aminolevulinic acid culture->induction incubation Incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours induction->incubation harvesting Harvest cells by centrifugation incubation->harvesting lysis Lyse cells by sonication in a suitable buffer harvesting->lysis clarification Clarify the lysate by centrifugation lysis->clarification chromatography Purify the His-tagged protein using Ni-NTA affinity chromatography clarification->chromatography dialysis Dialyze the purified protein against a storage buffer chromatography->dialysis

Figure 2: Experimental workflow for P450 expression and purification.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the P450 of interest should be codon-optimized for E. coli expression and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which allows for the addition of an N- or C-terminal polyhistidine tag for purification. For Class I P450s like CYP153A, the genes for the ferredoxin and ferredoxin reductase partners should also be cloned, potentially in a co-expression vector[16][17]. For P450 BM-3, the reductase domain is naturally fused to the heme domain.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth (TB) or Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. To enhance the yield of functional P450, the culture should be supplemented with a heme precursor, such as 5-aminolevulinic acid (ALA), at the time of induction. The culture is then incubated at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Purification: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF). The cells are lysed by sonication on ice, and the cell debris is removed by centrifugation. The supernatant containing the soluble His-tagged P450 is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The P450 is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is dialyzed against a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 100 mM NaCl, 10% glycerol) and stored at -80°C. The concentration and purity of the protein should be assessed by Bradford assay and SDS-PAGE, respectively. The functionality of the purified P450 can be confirmed by CO-difference spectroscopy.

In Vitro Fatty Acid Hydroxylation Assay

This protocol describes an in vitro assay to determine the activity and regioselectivity of the purified P450 enzyme towards undecanoic acid.

Workflow:

In Vitro Hydroxylation Assay Workflow cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Product Analysis reaction_mixture Prepare reaction mixture: - Purified P450 - Redox partners (if needed) - Undecanoic acid - Buffer initiation Initiate reaction by adding NADPH reaction_mixture->initiation incubation Incubate at a controlled temperature (e.g., 30°C) initiation->incubation quenching Quench the reaction with an organic solvent (e.g., ethyl acetate) incubation->quenching extraction Extract the hydroxylated products quenching->extraction derivatization Derivatize the products (optional, for GC-MS analysis) extraction->derivatization analysis Analyze by LC-MS or GC-MS derivatization->analysis

Figure 3: Experimental workflow for in vitro P450 hydroxylation assay.

Methodology:

  • Reaction Setup: The reaction mixture should be prepared in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4). The mixture should contain the purified P450 enzyme (e.g., 0.5-2 µM), undecanoic acid (at varying concentrations to determine kinetic parameters), and, if necessary, the corresponding reductase partners in an appropriate molar ratio. For P450 BM-3, no additional redox partners are needed. For CYP153A, ferredoxin and ferredoxin reductase are required. The reaction is initiated by the addition of NADPH to a final concentration of 1-2 mM. A control reaction without NADPH should be included.

  • Reaction and Quenching: The reaction is incubated at a controlled temperature (e.g., 30°C) with shaking for a defined period (e.g., 15-60 minutes). The reaction is then quenched by the addition of an equal volume of an organic solvent, such as ethyl acetate, and acidification with a small amount of a strong acid (e.g., HCl) to protonate the fatty acids.

  • Product Analysis: The hydroxylated fatty acid products are extracted with the organic solvent. The organic layer is separated, dried (e.g., over anhydrous sodium sulfate), and concentrated. The products can be analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., silylation or methylation)[18][19][20][21][22]. The identity of 7-hydroxyundecanoic acid can be confirmed by comparison with a chemical standard and by its mass spectrum. Quantification can be achieved using an internal standard.

Enzymatic Synthesis and Analysis of this compound

This protocol describes the enzymatic synthesis of this compound from 7-hydroxyundecanoic acid using a commercially available or purified acyl-CoA synthetase.

Methodology:

  • Reaction Setup: The reaction mixture should contain 7-hydroxyundecanoic acid, coenzyme A, ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5). The reaction is initiated by the addition of an acyl-CoA synthetase.

  • Reaction and Monitoring: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C). The progress of the reaction can be monitored by following the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB) or by direct analysis of the product by LC-MS.

  • Purification and Analysis: The this compound product can be purified using solid-phase extraction or reversed-phase HPLC. The identity and purity of the product should be confirmed by LC-MS/MS analysis.

Conclusion

The biosynthesis of this compound is a two-step enzymatic pathway that holds significant potential for the production of valuable specialty chemicals. While the key enzyme classes, cytochrome P450 monooxygenases and acyl-CoA synthetases, are well-established, further research is needed to identify or engineer enzymes with high specificity and efficiency for the production of this compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore this pathway, optimize its efficiency, and unlock its potential for various applications in science and industry. The ability to produce this compound through biocatalysis opens avenues for the sustainable synthesis of novel polymers, surfactants, and pharmaceutical intermediates.

References

Unveiling the Enigmatic Role of 7-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The scientific literature extensively details the metabolism of medium-chain fatty acids; however, specific research on 7-Hydroxyundecanoyl-CoA is notably scarce. Consequently, this document presents a hypothesized biological role based on established principles of fatty acid biochemistry. The pathways and functions described herein are inferred and await direct experimental validation.

Introduction: A Novel Player in Fatty Acid Metabolism

This compound is a hydroxylated metabolite of undecanoyl-CoA, an activated form of the 11-carbon medium-chain fatty acid, undecanoic acid. The introduction of a hydroxyl group at the seventh carbon position suggests a specialized function, potentially altering its metabolic fate and biological activity compared to its non-hydroxylated counterpart. While its precise role remains to be fully elucidated, its structure points towards involvement in energy metabolism and potentially cellular signaling.

Hypothesized Biosynthesis and Mitochondrial Entry

The generation of this compound is likely a two-step process involving hydroxylation followed by coenzyme A activation, priming it for mitochondrial import.

  • Hydroxylation of Undecanoic Acid: The initial and defining step is the hydroxylation of undecanoic acid to form 7-hydroxyundecanoic acid. This oxidation reaction is characteristic of the cytochrome P450 (CYP) superfamily of enzymes. While the specific isoform responsible for this transformation is unknown, enzymes within the CYP4 family are well-documented for their ability to hydroxylate fatty acids at various positions along the alkyl chain.

  • Activation to Acyl-CoA: Following hydroxylation, the resulting 7-hydroxyundecanoic acid must be activated into its metabolically active form. This is achieved through the action of an acyl-CoA synthetase, which catalyzes the ATP-dependent esterification of the fatty acid to coenzyme A, yielding this compound.

  • Mitochondrial Transport via the Carnitine Shuttle: For catabolism via beta-oxidation, this compound must traverse the mitochondrial membranes. The presence of 7-hydroxyundecanoylcarnitine in metabolic databases strongly suggests the involvement of the carnitine shuttle. In this proposed mechanism, carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane would convert this compound to 7-hydroxyundecanoylcarnitine. This derivative is then shuttled across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once in the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) would regenerate this compound, making it available for beta-oxidation.

Proposed Metabolic Fate: Beta-Oxidation

Upon entering the mitochondrial matrix, this compound is a substrate for the beta-oxidation pathway, the primary route for fatty acid degradation. The hydroxyl group at the 7-position may necessitate modifications to the canonical beta-oxidation cycle. The degradation would proceed through a spiral of four core reactions:

  • Dehydrogenation: Catalyzed by an acyl-CoA dehydrogenase.

  • Hydration: Mediated by an enoyl-CoA hydratase.

  • Dehydrogenation: Performed by a hydroxyacyl-CoA dehydrogenase.

  • Thiolysis: Executed by a ketoacyl-CoA thiolase, which cleaves off an acetyl-CoA molecule and produces an acyl-CoA chain that is two carbons shorter.

This cycle would repeat until the carbon chain is completely broken down into acetyl-CoA units, which can then enter the tricarboxylic acid (TCA) cycle for ATP production. The presence of the hydroxyl group might require specific enzyme isoforms that can accommodate this modification.

Potential Biological Functions and Significance

The hydroxylation of fatty acids is a known metabolic modification that can impart novel biological properties:

  • Enhanced Aqueous Solubility: The addition of a polar hydroxyl group increases the water solubility of the fatty acid, which could be important for its transport, distribution, or excretion.

  • Generation of Signaling Molecules: Hydroxylated fatty acids are known to act as signaling molecules or as precursors for more complex signaling lipids that can modulate inflammation and other cellular processes.

  • Direction to Specific Metabolic Pathways: Hydroxylation can act as a metabolic switch, directing a fatty acid towards a specific catabolic or anabolic pathway.

The specific biological relevance of hydroxylation at the 7-position of undecanoic acid is an open area of investigation.

Quantitative Data

A thorough review of the current scientific literature reveals a lack of quantitative data for this compound. Information regarding the kinetic parameters (e.g., Km, kcat) of the enzymes involved in its metabolism, as well as its cellular and tissue concentrations, is not available at this time.

Experimental Methodologies

Due to the limited research focused on this compound, there are no standardized, detailed experimental protocols for its study. However, researchers can adapt established methods from the broader field of fatty acid analysis:

  • Identification and Quantification: A combination of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) would be the preferred method for the sensitive and specific detection and quantification of this compound in biological matrices.

  • Enzymatic Assays: To identify the enzymes responsible for its synthesis and degradation, in vitro assays using subcellular fractions (e.g., liver microsomes for CYP activity) or purified recombinant enzymes can be employed.

  • Metabolic Tracing: The use of isotopically labeled undecanoic acid (e.g., with ¹³C or ²H) in cell culture or animal models would allow for the tracing of its conversion to this compound and the characterization of its downstream metabolites.

Visualizing the Hypothesized Pathway

The following diagram provides a visual representation of the proposed metabolic journey of this compound, from its synthesis in the cytosol to its catabolism within the mitochondria.

Hypothesized_Metabolism_of_this compound cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix cluster_membrane Mitochondrial Membranes Undecanoic_Acid Undecanoic Acid 7_Hydroxyundecanoic_Acid 7-Hydroxyundecanoic Acid Undecanoic_Acid->7_Hydroxyundecanoic_Acid CYP450 Enzyme 7_Hydroxyundecanoyl_CoA_Cytosol This compound 7_Hydroxyundecanoic_Acid->7_Hydroxyundecanoyl_CoA_Cytosol Acyl-CoA Synthetase 7_Hydroxyundecanoylcarnitine 7-Hydroxyundecanoylcarnitine 7_Hydroxyundecanoyl_CoA_Cytosol->7_Hydroxyundecanoylcarnitine CPT1 7_Hydroxyundecanoyl_CoA_Matrix This compound Beta_Oxidation Beta-Oxidation 7_Hydroxyundecanoyl_CoA_Matrix->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle to TCA Cycle 7_Hydroxyundecanoylcarnitine->7_Hydroxyundecanoyl_CoA_Matrix CACT & CPT2

Caption: A proposed metabolic pathway for this compound.

Future Directions and Implications for Drug Development

The study of this compound is a nascent field with significant potential for discovery. Future research should focus on identifying the specific enzymes that govern its formation and degradation. Understanding the regulation of these enzymes and the physiological consequences of fluctuations in this compound levels could reveal novel therapeutic targets. For drug development professionals, the enzymes in this pathway could represent opportunities for intervention in metabolic diseases. However, a foundational understanding of the precise biological role of this compound is a critical prerequisite for such endeavors.

The Putative Role of 7-Hydroxyundecanoyl-CoA in Secondary Metabolite Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secondary metabolites are a rich source of bioactive compounds with significant therapeutic potential. Understanding the intricate biosynthetic pathways of these molecules is paramount for their targeted discovery, characterization, and bioengineering. This technical guide delves into the proposed function of 7-hydroxyundecanoyl-CoA, a fatty acid derivative, as a key intermediate in the biosynthesis of pyrrole-containing secondary metabolites, with a primary focus on the well-characterized antibiotic, undecylprodigiosin (B1683453), produced by Streptomyces coelicolor. While direct experimental evidence for the involvement of this compound is still emerging, this document consolidates the existing knowledge on the biosynthesis of 2-undecylpyrrole (B1249831), a crucial precursor of undecylprodigiosin, and puts forth a chemically plausible hypothesis for the role of this compound within this pathway. This guide provides a comprehensive overview of the genetic and biochemical basis for this proposed function, detailed experimental protocols for studying the pathway, and quantitative data on undecylprodigiosin production.

Introduction to Undecylprodigiosin and its Biosynthetic Precursors

Undecylprodigiosin is a red-pigmented tripyrrolic alkaloid antibiotic produced by several species of Streptomyces, most notably Streptomyces coelicolor. Its biosynthesis involves a bifurcated pathway that converges to condense two key precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole. The focus of this guide is the biosynthesis of the latter, 2-undecylpyrrole, a molecule that incorporates an eleven-carbon alkyl chain, suggesting a fatty acid origin.

The biosynthesis of undecylprodigiosin is orchestrated by the red gene cluster in S. coelicolor.[1] Genetic studies have identified a set of genes within this cluster, namely redP, redQ, redR, redK, and redL, as being essential for the formation of 2-undecylpyrrole.[1] It is proposed that these genes facilitate the conversion of a C12 fatty acid, dodecanoic acid, into 2-undecylpyrrole.[1]

The Hypothetical Role of this compound in 2-Undecylpyrrole Biosynthesis

While the precise molecular transformations leading to 2-undecylpyrrole are not yet fully elucidated, the generation of a hydroxylated undecylprodiginine derivative by a redK mutant strongly implicates a hydroxylation step in the biosynthetic pathway.[1] Based on this evidence and fundamental principles of biochemistry, we propose a hypothetical pathway for the biosynthesis of 2-undecylpyrrole that proceeds through a this compound intermediate.

This proposed pathway can be broken down into the following key steps:

  • Chain Length Determination and Activation: The biosynthesis is initiated with a C12 fatty acid, dodecanoic acid, which is likely activated to its coenzyme A (CoA) thioester, dodecanoyl-CoA. The enzymes RedP, RedQ, and RedR are thought to play a role in ensuring the efficient and selective provision of this C12 precursor from the general fatty acid pool.[1]

  • Hydroxylation at the C7 Position: A crucial step in this proposed pathway is the regioselective hydroxylation of a medium-chain fatty acyl-CoA. We hypothesize that an uncharacterized hydroxylase, potentially encoded within or regulated by the red cluster, specifically hydroxylates an undecanoyl-CoA molecule at the 7th carbon, yielding this compound.

  • Further Oxidation and Cyclization: The 7-hydroxy group could then undergo further oxidation to a keto group, forming 7-oxoundecanoyl-CoA. This keto-acyl-CoA is then primed for an intramolecular condensation reaction.

  • Pyrrole (B145914) Ring Formation: The final step would involve the cyclization of the modified undecanoyl chain with a nitrogen source, likely ammonia (B1221849) or an amino acid, to form the pyrrole ring of 2-undecylpyrrole. The enzymes RedK and RedL are strong candidates for catalyzing these latter steps of oxidation and cyclization.[1]

The following Graphviz diagram illustrates this proposed biosynthetic pathway.

Hypothetical_Pathway_of_2_Undecylpyrrole_Biosynthesis Dodecanoic Acid Dodecanoic Acid Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoic Acid->Dodecanoyl-CoA Acyl-CoA Synthetase Undecanoyl-CoA Undecanoyl-CoA Dodecanoyl-CoA->Undecanoyl-CoA Fatty Acid Metabolism (e.g., β-oxidation step) This compound This compound Undecanoyl-CoA->this compound Putative Hydroxylase (RedK?) 7-Oxoundecanoyl-CoA 7-Oxoundecanoyl-CoA This compound->7-Oxoundecanoyl-CoA Dehydrogenase 2-Undecylpyrrole 2-Undecylpyrrole 7-Oxoundecanoyl-CoA->2-Undecylpyrrole Cyclase/Condensation (RedL?) + Nitrogen Source

Caption: Proposed biosynthetic pathway for 2-undecylpyrrole via a this compound intermediate.

Quantitative Data on Undecylprodigiosin Production

The yield of undecylprodigiosin can vary significantly depending on the producing strain and culture conditions. The following table summarizes some reported production titers.

Producing OrganismCulture ConditionsUndecylprodigiosin TiterReference
Streptomyces coelicolor A3(2)Liquid R5A medium, 30°C, 250 rpm, 7 days~50 mg/L[1]
Streptomyces lividans 66Solid R2YE medium, 30°C, 10 daysNot specified[2]
Streptomyces sp. MBK6Co-culture with heat-killed Saccharomyces cerevisiaeIncreased production[3]

Experimental Protocols

Cultivation of Streptomyces coelicolor for Undecylprodigiosin Production

Objective: To cultivate S. coelicolor under conditions that promote the production of undecylprodigiosin.

Materials:

  • Streptomyces coelicolor A3(2) spores

  • R5A liquid medium (per liter: 103 g sucrose, 0.25 g K₂SO₄, 10.12 g MgCl₂·6H₂O, 10 g glucose, 0.1 g casamino acids, 5 g yeast extract, 5.73 g TES buffer, pH 7.2)

  • Trace element solution (per liter: 40 mg ZnCl₂, 200 mg FeCl₃·6H₂O, 10 mg CuCl₂·2H₂O, 10 mg MnCl₂·4H₂O, 10 mg Na₂B₄O₇·10H₂O, 10 mg (NH₄)₆Mo₇O₂₄·4H₂O)

  • Sterile flasks with spring closures

  • Incubator shaker

Procedure:

  • Prepare R5A medium and sterilize by autoclaving.

  • Add 1 ml of trace element solution per liter of R5A medium.

  • Inoculate 50 ml of R5A medium in a 250 ml flask with S. coelicolor A3(2) spores.

  • Incubate the culture at 30°C with shaking at 250 rpm for 7 days.

  • Monitor the culture for the appearance of the characteristic red pigment.

Extraction and Analysis of Undecylprodigiosin

Objective: To extract and quantify undecylprodigiosin from S. coelicolor cultures.

Materials:

  • S. coelicolor culture broth

  • Ethyl acetate (B1210297)

  • Methanol

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a UV-Vis detector

Procedure:

  • Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

  • Extract the mycelial pellet and the supernatant separately with an equal volume of ethyl acetate.

  • Combine the ethyl acetate extracts and evaporate to dryness using a rotary evaporator.

  • Dissolve the dried extract in a known volume of methanol.

  • Analyze the methanolic extract by HPLC.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).

    • Detection: Monitor at 530 nm.

  • Quantify undecylprodigiosin by comparing the peak area to a standard curve prepared with purified undecylprodigiosin.

Generation and Complementation of a redK Deletion Mutant

Objective: To create a targeted deletion of the redK gene to investigate its role in undecylprodigiosin biosynthesis.

Materials:

  • Streptomyces coelicolor M145

  • pCRISPR-Cas9 vector for Streptomyces

  • sgRNA targeting redK

  • Homology arms flanking the redK gene

  • Protoplast transformation reagents

  • Appropriate antibiotic selection markers

Procedure:

  • Construct the Deletion Vector: Clone the sgRNA targeting redK and the homology arms into the pCRISPR-Cas9 vector.

  • Protoplast Transformation: Prepare S. coelicolor protoplasts and transform them with the constructed deletion vector.

  • Selection of Mutants: Select for transformants using the appropriate antibiotic resistance marker. Screen for double-crossover events resulting in the deletion of the redK gene by PCR.

  • Phenotypic Analysis: Culture the confirmed ΔredK mutant and analyze its secondary metabolite profile by HPLC-MS to identify the accumulation of any novel hydroxylated prodiginine derivatives.

  • Complementation: Introduce a plasmid carrying the wild-type redK gene into the ΔredK mutant to restore undecylprodigiosin production and confirm that the observed phenotype is due to the deletion of redK.

The following diagram outlines the experimental workflow for generating and analyzing a gene deletion mutant.

Gene_Deletion_Workflow cluster_plasmid Plasmid Construction cluster_streptomyces Streptomyces Manipulation cluster_analysis Analysis sgRNA_design Design sgRNA targeting redK Cloning Clone sgRNA and arms into pCRISPR-Cas9 sgRNA_design->Cloning Homology_arms Amplify homology arms Homology_arms->Cloning Protoplast_prep Prepare S. coelicolor protoplasts Cloning->Protoplast_prep Transformation Transform with deletion plasmid Protoplast_prep->Transformation Selection Select for transformants Transformation->Selection Screening Screen for ΔredK mutants by PCR Selection->Screening Phenotype Analyze secondary metabolite profile (HPLC-MS) Screening->Phenotype Complementation Complementation with wild-type redK Phenotype->Complementation

Caption: Experimental workflow for targeted gene deletion and analysis in Streptomyces.

Signaling Pathways and Regulation

The production of undecylprodigiosin is tightly regulated at multiple levels. The red gene cluster contains its own pathway-specific regulatory genes, redD and redZ, which act as transcriptional activators for the biosynthetic genes. The expression of these regulators is, in turn, influenced by global regulatory networks that respond to nutritional cues and developmental signals within the bacterial colony. For instance, the presence of certain carbon sources can modulate the onset and level of undecylprodigiosin production.

The following diagram depicts the regulatory cascade controlling undecylprodigiosin biosynthesis.

Regulatory_Cascade Global_Signals Global Regulatory Signals (e.g., Nutrient availability) redZ redZ Global_Signals->redZ Activates redD redD redZ->redD Activates red_biosynthetic_genes red Biosynthetic Genes (redP, Q, R, K, L, etc.) redD->red_biosynthetic_genes Activates Undecylprodigiosin Undecylprodigiosin red_biosynthetic_genes->Undecylprodigiosin Synthesizes

Caption: Simplified regulatory cascade for undecylprodigiosin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of 2-undecylpyrrole, a key component of the antibiotic undecylprodigiosin, presents a fascinating example of how primary fatty acid metabolism is channeled into secondary metabolite production. While the precise biochemical steps remain to be definitively established, the hypothetical involvement of this compound provides a chemically sound and testable model. Future research should focus on the in vitro characterization of the RedK and RedL enzymes to elucidate their specific catalytic functions and substrate specificities. The identification and characterization of the putative hydroxylase responsible for the modification of the undecanoyl chain will be a critical step in confirming this proposed pathway. A deeper understanding of this biosynthetic route will not only advance our fundamental knowledge of secondary metabolism but also open up new avenues for the combinatorial biosynthesis and bioengineering of novel prodiginine analogs with potentially improved therapeutic properties.

References

The Enzymatic Production of 7-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathways and key enzymes involved in the production of 7-hydroxyundecanoyl-CoA. Given the specificity of this molecule, this document synthesizes established principles of fatty acid metabolism with specific findings related to medium-chain fatty acid hydroxylation to propose a putative biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in drug development and metabolic engineering.

Proposed Biosynthetic Pathway for this compound

The production of this compound is a multi-step process involving the synthesis of the undecanoyl-CoA backbone followed by a specific hydroxylation event. While a single, completely elucidated pathway for this specific molecule is not extensively documented, a putative pathway can be constructed based on well-understood principles of fatty acid biosynthesis and metabolism. The pathway can be divided into two main stages:

  • Synthesis of Undecanoyl-CoA: This stage involves the de novo synthesis of a saturated fatty acid chain and its subsequent elongation to an 11-carbon length.

  • Hydroxylation at the C7 Position: This critical step introduces a hydroxyl group at the 7th carbon of the undecanoyl chain, a reaction likely catalyzed by a cytochrome P450 enzyme.

The key enzymes implicated in this proposed pathway are detailed in the following sections.

Enzymes Involved in Undecanoyl-CoA Synthesis

The synthesis of the 11-carbon fatty acyl chain, undecanoyl-CoA, begins with the foundational steps of fatty acid synthesis, followed by elongation.

Fatty Acid Synthase (FAS)

The initial steps of fatty acid synthesis are carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS). FAS catalyzes the condensation of acetyl-CoA and malonyl-CoA to produce longer-chain saturated fatty acids. The primary product of mammalian FAS is palmitoyl-CoA (a 16-carbon fatty acid). The production of shorter-chain fatty acids like undecanoyl-CoA (an 11-carbon fatty acid) would necessitate either premature termination by a thioesterase domain with specificity for shorter chains or, more likely, subsequent chain-shortening or elongation of other fatty acid precursors.

Fatty Acid Elongases (ELOVL)

A more probable route to undecanoyl-CoA involves the action of fatty acid elongases. These enzymes are responsible for extending the carbon chain of existing fatty acids. For instance, a shorter-chain fatty acyl-CoA could be elongated by ELOVL enzymes to reach the 11-carbon length. The ELOVL family of enzymes exhibits substrate specificity for different chain lengths and degrees of saturation[1][2][3][4]. The precise elongase responsible for terminating at an 11-carbon chain is not definitively established and may be a target for future research.

The Critical Hydroxylation Step: Cytochrome P450 Enzymes

The introduction of a hydroxyl group at the 7th position of undecanoic acid is a regioselective oxidation reaction characteristic of cytochrome P450 (CYP) enzymes.

The CYP4A Subfamily: Key Candidates for 7-Hydroxylation

The CYP4 family of enzymes is well-known for its role in the ω-hydroxylation of fatty acids[5][6]. Within this family, the CYP4A subfamily shows a preference for medium-chain fatty acids (C10-C16), making its members strong candidates for the hydroxylation of undecanoic acid (C11)[7].

While the primary site of hydroxylation for CYP4A enzymes is the terminal (ω) carbon, they are also known to catalyze subterminal hydroxylation, including at the ω-1, ω-2, and ω-3 positions. The regioselectivity of these enzymes is influenced by the chain length of the fatty acid substrate[8]. For an 11-carbon fatty acid like undecanoic acid, the 7th carbon represents the ω-4 position. It is plausible that an enzyme such as CYP4A11 , the major human CYP4A enzyme, could catalyze this in-chain hydroxylation, although its primary activity is ω-hydroxylation[9][10][11][12]. Studies on CYP2B1 have also shown hydroxylation of decanoic acid at positions C6 and beyond, which includes the C7 position[13].

Table 1: Key Enzymes in the Proposed this compound Biosynthetic Pathway

Enzyme Family/SubfamilySpecific Enzyme (Putative)FunctionSubstrate(s)Product(s)
Fatty Acid Synthase (FAS)-De novo fatty acid synthesisAcetyl-CoA, Malonyl-CoASaturated fatty acyl-CoAs
Fatty Acid ElongaseELOVL familyFatty acid chain elongationShorter-chain acyl-CoAs, Malonyl-CoAUndecanoyl-CoA
Cytochrome P450CYP4A11 7-hydroxylation Undecanoyl-CoA This compound

Quantitative Data

Table 2: Kinetic Parameters for Lauric Acid Hydroxylation by Human CYP4A11

SubstrateEnzymeKm (μM)kcat (min-1)kcat/Km (min-1μM-1)Reference
Lauric AcidHuman CYP4A1111 - 20015 - 380.19 - 1.36[14][15][16]

Note: The wide range in reported values reflects different experimental conditions and recombinant systems used.

Experimental Protocols

This section outlines a representative protocol for an in vitro fatty acid hydroxylation assay using a reconstituted cytochrome P450 system. This protocol is based on established methods for studying CYP4A11 activity[14][16].

In Vitro Reconstitution Assay for Undecanoyl-CoA Hydroxylation

Objective: To measure the production of this compound from undecanoyl-CoA using a reconstituted human CYP4A11 enzyme system.

Materials:

  • Purified recombinant human CYP4A11

  • Purified recombinant human NADPH-cytochrome P450 reductase

  • Purified human cytochrome b5

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Undecanoyl-CoA (substrate)

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • EDTA

  • Glycerol (B35011)

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • Internal standard (e.g., a deuterated version of the product)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of the Reconstituted System:

    • In a microcentrifuge tube, combine the purified CYP4A11, NADPH-cytochrome P450 reductase, and cytochrome b5 in a molar ratio of approximately 1:2:1.

    • Add DLPC (from a stock solution in water) to a final concentration of approximately 30 µg/mL.

    • Add potassium phosphate buffer (pH 7.4), EDTA, and glycerol to the desired final concentrations (e.g., 100 mM, 1 mM, and 10% v/v, respectively).

    • Incubate the mixture on ice for 30 minutes to allow for the formation of the enzyme-lipid complex.

  • Enzymatic Reaction:

    • Pre-warm the reconstituted enzyme mixture to 37°C for 3 minutes.

    • Initiate the reaction by adding the substrate, undecanoyl-CoA, to the desired final concentration (e.g., in a range from 1 to 100 µM).

    • Immediately after adding the substrate, add NADPH to a final concentration of 1 mM to start the reaction.

    • Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis.

  • Quantitative Analysis by LC-MS:

    • Analyze the supernatant using a reverse-phase C18 column on an LC-MS system.

    • Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the substrate and the hydroxylated product.

    • Monitor the production of this compound using selected reaction monitoring (SRM) in negative ion mode, based on the specific mass-to-charge ratio (m/z) of the parent and fragment ions of the analyte and the internal standard.

    • Quantify the amount of product formed by comparing its peak area to that of the internal standard and using a standard curve generated with an authentic standard of this compound if available.

Signaling Pathways and Experimental Workflows

Putative Biosynthetic Pathway and Regulatory Control

The expression of CYP4A11 is known to be regulated by peroxisome proliferator-activated receptor alpha (PPARα)[17]. PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids or fibrate drugs, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, including CYP4A11, to upregulate their transcription.

Biosynthetic_Pathway cluster_synthesis Undecanoyl-CoA Synthesis cluster_hydroxylation Hydroxylation cluster_regulation Transcriptional Regulation Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS ELOVL Fatty Acid Elongase (ELOVL) Malonyl_CoA->ELOVL Short_Chain_Acyl_CoA Shorter-chain Acyl-CoA FAS->Short_Chain_Acyl_CoA Short_Chain_Acyl_CoA->ELOVL Undecanoyl_CoA Undecanoyl-CoA ELOVL->Undecanoyl_CoA CYP4A11 CYP4A11 7_Hydroxyundecanoyl_CoA This compound CYP4A11->7_Hydroxyundecanoyl_CoA product Fatty_Acids Fatty Acids / Fibrates PPARa PPARα Fatty_Acids->PPARa activate RXR RXR PPARa->RXR dimerize PPRE PPRE CYP4A11_Gene CYP4A11 Gene PPRE->CYP4A11_Gene bind CYP4A11_Gene->CYP4A11 transcription & translation

Caption: Proposed biosynthetic pathway and regulation of this compound.

Experimental Workflow for Enzyme Activity and Product Identification

The following diagram illustrates a typical workflow for investigating the enzymatic production of this compound.

Experimental_Workflow Reconstitution In Vitro Reconstitution of Enzyme System Enzyme_Assay Enzymatic Assay with Undecanoyl-CoA and NADPH Reconstitution->Enzyme_Assay Quenching Reaction Quenching & Sample Preparation Enzyme_Assay->Quenching LC_MS_Analysis LC-MS/MS Analysis Quenching->LC_MS_Analysis Product_Identification Product Identification (Mass Spectrometry) LC_MS_Analysis->Product_Identification Quantification Quantification (Standard Curve) LC_MS_Analysis->Quantification Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Quantification->Kinetic_Analysis

Caption: Workflow for in vitro analysis of this compound production.

Conclusion

The production of this compound is a specialized metabolic process that likely involves the coordinated action of fatty acid synthesis/elongation machinery and a regioselective cytochrome P450 monooxygenase. While the complete pathway has not been fully elucidated, the available evidence strongly points to the involvement of an enzyme from the CYP4A subfamily, such as CYP4A11, in the critical 7-hydroxylation step. The information and protocols provided in this guide offer a solid foundation for further research into this pathway, which may have significant implications for the development of novel therapeutics and biotechnological applications. Further studies are warranted to definitively identify all the enzymes involved and to fully characterize their kinetic properties and regulation.

References

Regulating the Synthesis of 7-Hydroxyundecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain fatty acyl-CoA that holds potential significance in various biological processes and as a precursor for specialty chemicals. The targeted synthesis of this molecule through biocatalysis offers a promising route for its production. This technical guide provides an in-depth overview of the enzymatic synthesis of 7-hydroxyundecanoic acid, the precursor to its CoA thioester, with a primary focus on the regulatory aspects of the key enzyme, Cytochrome P450 BM3 from Bacillus megaterium (CYP102A1). This guide includes quantitative data on enzyme regioselectivity, detailed experimental protocols, and visualizations of the regulatory pathway and experimental workflows.

Enzymatic Synthesis of 7-Hydroxyundecanoic Acid

The primary enzyme identified for the synthesis of 7-hydroxyundecanoic acid from undecanoic acid is the wild-type Cytochrome P450 BM3 (CYP102A1), a self-sufficient monooxygenase from Bacillus megaterium.[1][2] This enzyme is notable for its high catalytic activity and its ability to hydroxylate a range of fatty acids at various positions.[3][4]

Data Presentation: Regioselectivity of P450 BM3 with Undecanoic Acid

The hydroxylation of undecanoic acid by wild-type P450 BM3 results in a mixture of positional isomers. The regioselectivity of this reaction is a critical factor in the targeted synthesis of the 7-hydroxy product. The following table summarizes the distribution of hydroxylated products from the reaction of undecanoic acid with wild-type P450 BM3.

Position of HydroxylationProduct NameRegioselectivity (%)
C-10 (ω-1)10-Hydroxyundecanoic acid4
C-9 (ω-2)9-Hydroxyundecanoic acid68
C-8 (ω-3)8-Hydroxyundecanoic acid28
C-7 (ω-4) 7-Hydroxyundecanoic acid n.r.
C-6 (ω-5)6-Hydroxyundecanoic acidn.r.

n.r. : not reported as a distinct percentage in the primary literature but falls within in-chain hydroxylation. One source indicates a combined 28% for ω-3, ω-4, and ω-5 positions.[1] Further analysis would be required for precise quantification at the C-7 position.

Regulation of P450 BM3 Synthesis and Activity

The synthesis and activity of P450 BM3 are subject to regulatory mechanisms, primarily at the transcriptional level. Understanding these mechanisms is crucial for optimizing the production of the enzyme and, consequently, the synthesis of this compound.

Signaling Pathway for P450 BM3 Regulation

The expression of the cyp102a1 gene, which encodes P450 BM3, is regulated by the Bm3R1 repressor protein. In the absence of an inducer, Bm3R1 binds to its operator site in the promoter region of the cyp102a1 gene, preventing transcription. Inducer molecules, such as barbiturates and certain fatty acids, can bind to Bm3R1, causing a conformational change that leads to its dissociation from the operator.[5] This derepression allows for the transcription of the cyp102a1 gene and the subsequent synthesis of the P450 BM3 enzyme.

P450_BM3_Regulation cluster_gene cyp102a1 Gene promoter Promoter operator Operator mRNA mRNA promoter->mRNA Transcription gene CYP102A1 Coding Sequence Bm3R1 Bm3R1 Repressor Bm3R1->operator Binds and Represses Inducer Inducer (e.g., Barbiturates, Fatty Acids) Inducer->Bm3R1 RNA_Polymerase RNA Polymerase RNA_Polymerase->promoter P450_BM3 P450 BM3 Enzyme mRNA->P450_BM3 Translation

Caption: Regulatory pathway of P450 BM3 expression.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and utilization of P450 BM3 for the synthesis of 7-hydroxyundecanoic acid.

Heterologous Expression and Purification of P450 BM3 in E. coli

Objective: To produce and purify functional P450 BM3 enzyme.

Methodology:

  • Transformation: Transform E. coli expression strains (e.g., BL21(DE3) or DH5α) with a plasmid containing the cyp102a1 gene under the control of an inducible promoter (e.g., T7 or tac).[6][7]

  • Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., Luria-Bertani or Terrific Broth) supplemented with the appropriate antibiotic at 37°C with vigorous shaking.

  • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding a suitable inducer (e.g., isopropyl β-D-1-thiogalactopyranoside - IPTG) to a final concentration of 0.1-1 mM. Reduce the incubation temperature to 25-30°C and continue shaking for 12-24 hours.[6]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to remove cell debris.

  • Purification:

    • Anion-Exchange Chromatography: Apply the clarified lysate to an anion-exchange column (e.g., DEAE-Sepharose or Resource Q) pre-equilibrated with the lysis buffer.[8][9]

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound P450 BM3 using a linear gradient of NaCl (e.g., 0.15 M to 1 M) in the equilibration buffer.[8]

    • Affinity Chromatography (Alternative): Use an adenosine-2',5'-diphosphate (2',5'-ADP) agarose (B213101) column for a single-step purification, eluting with a high concentration of NADP+.[10]

  • Purity and Concentration Determination: Analyze the purified fractions by SDS-PAGE to assess purity. Determine the concentration of purified P450 BM3 spectrophotometrically by measuring the carbon monoxide (CO)-reduced difference spectrum (A450-A490) using an extinction coefficient of 91 mM⁻¹cm⁻¹.

In Vitro Hydroxylation of Undecanoic Acid

Objective: To perform the enzymatic hydroxylation of undecanoic acid using purified P450 BM3.

Methodology:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare a reaction mixture containing:

    • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

    • Purified P450 BM3 (0.1 - 1 µM)

    • Undecanoic acid (substrate, 100 - 500 µM, dissolved in a suitable solvent like DMSO or ethanol)

  • Initiation of Reaction: Initiate the reaction by adding NADPH to a final concentration of 1-2 mM.[11]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with shaking for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an organic solvent such as ethyl acetate (B1210297) or by acidification with HCl.

  • Extraction: Extract the hydroxylated fatty acids from the aqueous phase using an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Derivatization for GC-MS Analysis:

    • Evaporate the organic solvent under a stream of nitrogen.

    • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers.[12][13]

    • Incubate at 60-80°C for 30-60 minutes to ensure complete derivatization.

Analysis of Hydroxylation Products by GC-MS

Objective: To identify and quantify the 7-hydroxyundecanoic acid produced.

Methodology:

  • Gas Chromatography (GC):

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS or DB-23).[12][14]

    • Use a temperature program to separate the different hydroxylated isomers. A typical program might start at 80°C, hold for 5 minutes, then ramp to 290°C.[14]

  • Mass Spectrometry (MS):

    • Couple the GC to a mass spectrometer operating in electron impact (EI) ionization mode.

    • Identify the TMS-derivatized 7-hydroxyundecanoic acid based on its characteristic fragmentation pattern. Key fragments will correspond to the cleavage adjacent to the TMS-ether and TMS-ester groups.[13]

  • Quantification:

    • For quantitative analysis, use an internal standard (e.g., a deuterated analog of a similar fatty acid).

    • Generate a standard curve using authentic 7-hydroxyundecanoic acid standard.

    • Quantify the amount of 7-hydroxyundecanoic acid in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the production of 7-hydroxyundecanoic acid using recombinant P450 BM3.

Experimental_Workflow cluster_expression Enzyme Production cluster_reaction Biocatalysis cluster_analysis Analysis Transformation Transformation of E. coli Culture Cell Culture and Induction Transformation->Culture Harvest Cell Harvest Culture->Harvest Lysis Cell Lysis and Clarification Harvest->Lysis Purification Enzyme Purification Lysis->Purification Reaction_Setup In Vitro Reaction Setup Purification->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching Extraction Product Extraction Quenching->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

Caption: Experimental workflow for 7-hydroxyundecanoic acid synthesis.

Conclusion

The synthesis of this compound can be achieved through the enzymatic hydroxylation of undecanoic acid by Cytochrome P450 BM3, followed by activation to its CoA ester. While wild-type P450 BM3 produces a mixture of hydroxylated isomers, protein engineering strategies could be employed to enhance the regioselectivity for the C-7 position. The regulation of P450 BM3 expression is well-understood, allowing for the optimization of enzyme production in heterologous hosts like E. coli. The detailed protocols provided in this guide offer a comprehensive framework for researchers to produce and utilize this versatile biocatalyst for the synthesis of 7-hydroxyundecanoic acid and its derivatives, paving the way for further research and applications in drug development and biotechnology.

References

7-Hydroxyundecanoyl-CoA: A Putative Metabolic Intermediate in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyundecanoyl-CoA is a hypothetical metabolic intermediate that is not extensively documented in publicly available scientific literature. Its existence and metabolic role are currently speculative. This technical guide provides a comprehensive overview of the plausible metabolic pathways involving this compound, drawing parallels from established principles of fatty acid metabolism, including hydroxylation and oxidation. We present putative biosynthetic and catabolic pathways, detailed experimental protocols for its potential identification and quantification, and a summary of quantitative data from related, well-characterized hydroxylated fatty acyl-CoAs. This document serves as a foundational resource for researchers aiming to investigate the potential role of this compound in biological systems and its implications for drug development.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the synthesis and oxidation of fatty acids.[1] Fatty acyl-CoAs are critical intermediates in energy production through beta-oxidation and are precursors for the synthesis of complex lipids.[2] While the metabolism of common saturated and unsaturated fatty acids is well-understood, the roles of modified fatty acids, such as hydroxylated forms, are an emerging area of research.

Hydroxylated fatty acids are known to be involved in various physiological and pathological processes. Their formation is often catalyzed by cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups at various positions along the fatty acid chain.[3] This modification can alter the physicochemical properties of the fatty acid, influencing its metabolic fate and biological activity.

This guide focuses on the hypothetical molecule, this compound. Although direct evidence for its presence and function in metabolic pathways is currently lacking in the scientific literature, we can infer its potential origins and fate based on known enzymatic reactions. It is plausible that this compound arises from the hydroxylation of undecanoyl-CoA, an intermediate in the metabolism of the 11-carbon medium-chain fatty acid, undecanoic acid. This document will explore the putative metabolic landscape of this compound, providing a theoretical framework and practical methodologies for its investigation.

Putative Metabolic Pathways

The metabolic pathways involving this compound are not established. However, based on known enzymatic activities, we can propose a putative pathway for its formation and subsequent metabolism.

Putative Biosynthesis of this compound

The most probable route for the formation of this compound is through the hydroxylation of undecanoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.

G cluster_0 Mitochondrion or Endoplasmic Reticulum Undecanoic_acid Undecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Undecanoic_acid->Acyl_CoA_Synthetase Undecanoyl_CoA Undecanoyl-CoA Acyl_CoA_Synthetase->Undecanoyl_CoA AMP_PPi AMP + PPi Acyl_CoA_Synthetase->AMP_PPi CYP450 Cytochrome P450 Monooxygenase Undecanoyl_CoA->CYP450 Seven_Hydroxyundecanoyl_CoA This compound CYP450->Seven_Hydroxyundecanoyl_CoA NADP NADP+ CYP450->NADP H2O H2O CYP450->H2O NADPH NADPH + H+ NADPH->CYP450 O2 O2 O2->CYP450 CoA_SH CoA-SH CoA_SH->Acyl_CoA_Synthetase ATP ATP ATP->Acyl_CoA_Synthetase

Figure 1: Putative Biosynthesis of this compound.

In this proposed pathway, undecanoic acid is first activated to undecanoyl-CoA by an acyl-CoA synthetase. Subsequently, a cytochrome P450 enzyme hydroxylates the 7th carbon of the undecanoyl chain, yielding this compound. This hydroxylation reaction requires NADPH and molecular oxygen.[3]

Potential Downstream Metabolism

The metabolic fate of this compound is unknown. However, several possibilities exist based on the metabolism of other hydroxylated fatty acids.

G Seven_Hydroxyundecanoyl_CoA This compound Further_Oxidation Further Oxidation (e.g., to ketoacyl-CoA) Seven_Hydroxyundecanoyl_CoA->Further_Oxidation Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Seven_Hydroxyundecanoyl_CoA->Conjugation Beta_Oxidation Beta-Oxidation Further_Oxidation->Beta_Oxidation Excretion Excretion Beta_Oxidation->Excretion Conjugation->Excretion

Figure 2: Conceptual Downstream Metabolism of this compound.

The hydroxyl group could be further oxidized to a keto group, forming 7-oxoundecanoyl-CoA. This intermediate could then potentially enter the beta-oxidation pathway, although the presence of the keto group might hinder the canonical enzymatic cascade. Alternatively, the hydroxyl group could serve as a site for conjugation reactions, such as glucuronidation or sulfation, which would increase its water solubility and facilitate its excretion.[4]

Data Presentation

Due to the lack of specific data for this compound, this section presents quantitative data for related, well-characterized hydroxylated fatty acids and acyl-CoAs to provide a frame of reference for potential experimental observations.

Table 1: Concentrations of Various Acyl-CoAs in Rat Liver

Acyl-CoA SpeciesConcentration (nmol/g wet weight)Reference
Acetyl-CoA~50-100[5]
Succinyl-CoAVaries with ischemic conditions[5]

Table 2: Kinetic Parameters of Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) for H₂O₂ Production

EnzymeH₂O₂ Production RateReference
Human LCAD~1% of dehydrogenase activity[6]

Experimental Protocols

The investigation of a novel metabolite like this compound requires robust analytical methods for its detection, identification, and quantification. The following protocols are adapted from established methods for the analysis of other acyl-CoAs and hydroxylated fatty acids.

Sample Preparation
  • Tissue Homogenization: Homogenize frozen tissue samples in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol (B129727):water) to precipitate proteins and extract metabolites.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen gas and reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., 5% methanol in water for LC-MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoAs.[7]

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for the separation of polar and nonpolar metabolites.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over a specified time to elute compounds of varying polarities.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) should be used for targeted quantification. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion after fragmentation. The precursor ion would be the [M+H]⁺ of the intact molecule, and a characteristic product ion would likely result from the cleavage of the thioester bond or the loss of the pantetheine (B1680023) moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information and absolute quantification without the need for authentic standards, although it is less sensitive than MS.[7][8]

  • Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Identify the signals corresponding to this compound based on characteristic chemical shifts of protons adjacent to the hydroxyl group and the CoA moiety. Quantify the molecule by integrating the area of its unique signals relative to the internal standard. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, can be used to confirm the structure.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying & Reconstitution Supernatant_Collection->Drying LC_MS_MS LC-MS/MS Analysis Drying->LC_MS_MS NMR NMR Spectroscopy Drying->NMR Identification Identification LC_MS_MS->Identification Quantification Quantification LC_MS_MS->Quantification NMR->Quantification Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation

Figure 3: General Experimental Workflow for the Study of this compound.

Conclusion and Future Directions

While this compound remains a hypothetical metabolite, its potential existence as an intermediate in fatty acid metabolism warrants investigation. The putative pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore its role in health and disease. Future studies should focus on the development of targeted analytical methods to confirm its presence in biological samples. Once identified, further research can elucidate its enzymatic regulation, metabolic fate, and physiological significance. Understanding the metabolism of such novel hydroxylated fatty acyl-CoAs could open new avenues for therapeutic intervention in metabolic disorders and other diseases. The exploration of this and other non-canonical fatty acid metabolites will undoubtedly contribute to a more complete understanding of the complexity of cellular metabolism.

References

The Enigmatic Molecule: A Technical Guide to the Putative Natural Occurrence of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword on the Subject: The scientific literature to date does not contain direct evidence for the natural occurrence of 7-Hydroxyundecanoyl-CoA. This technical guide, therefore, presents a hypothetical exploration of its potential existence, biosynthesis, and detection. The information herein is extrapolated from established knowledge of fatty acid metabolism and analysis, providing a framework for researchers, scientists, and drug development professionals who may encounter or wish to investigate this novel molecule.

Hypothetical Biosynthesis of this compound

The formation of this compound in a biological system would likely involve two key enzymatic steps: the hydroxylation of undecanoic acid and the subsequent activation of the resulting 7-hydroxyundecanoic acid to its coenzyme A (CoA) thioester.

Step 1: Hydroxylation of Undecanoic Acid

The introduction of a hydroxyl group onto the seventh carbon of undecanoic acid is a plausible reaction catalyzed by a class of enzymes known as fatty acid hydroxylases. Among these, cytochrome P450 monooxygenases are strong candidates due to their known ability to hydroxylate a variety of fatty acid substrates at different positions.

Several subfamilies of cytochrome P450, such as CYP4A and CYP4B, are known to hydroxylate medium-chain fatty acids.[1][2][3] While often exhibiting a preference for ω- or (ω-1)-hydroxylation, the regioselectivity is not always absolute and can be influenced by the specific enzyme isoform and the chain length of the fatty acid substrate.[3][4] For instance, studies on various CYP4 enzymes have shown a decrease in ω-regioselectivity with longer chain fatty acids.[3] It is conceivable that a specific P450 enzyme exists that demonstrates activity at the C-7 position of an 11-carbon fatty acid like undecanoic acid.

Microbial enzymes also represent a rich source of fatty acid hydroxylating activity. For example, the P450 enzyme from Sphingomonas paucimobilis (CYP152B1) has been shown to hydroxylate fatty acids with chain lengths of C10 and greater, although its primary activity is at the α-carbon.[5][6] The broad substrate tolerance of some microbial P450s suggests that an enzyme capable of producing 7-hydroxyundecanoic acid could exist in the microbial world.

Step 2: Acyl-CoA Synthetase Activity

Following hydroxylation, the resulting 7-hydroxyundecanoic acid would require activation to its CoA thioester, this compound. This reaction is catalyzed by acyl-CoA synthetases (ACSs). These enzymes are ubiquitous and essential for fatty acid metabolism, activating fatty acids for entry into pathways such as β-oxidation and lipid synthesis.

ACS enzymes exhibit broad substrate specificity, and it is highly probable that an existing ACS could recognize and activate 7-hydroxyundecanoic acid. The presence of the hydroxyl group may influence the kinetics of the reaction, but it is unlikely to completely prevent the activity of all ACS enzymes.

Hypothetical Biosynthesis of this compound Undecanoic Acid Undecanoic Acid Fatty Acid Hydroxylase (e.g., CYP4 family) Fatty Acid Hydroxylase (e.g., CYP4 family) Undecanoic Acid->Fatty Acid Hydroxylase (e.g., CYP4 family) 7-Hydroxyundecanoic Acid 7-Hydroxyundecanoic Acid Fatty Acid Hydroxylase (e.g., CYP4 family)->7-Hydroxyundecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 7-Hydroxyundecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound CoA-SH, ATP CoA-SH, ATP CoA-SH, ATP->Acyl-CoA Synthetase AMP, PPi AMP, PPi AMP, PPi->Acyl-CoA Synthetase O2, NADPH+H+ O2, NADPH+H+ O2, NADPH+H+->Fatty Acid Hydroxylase (e.g., CYP4 family) NADP+, H2O NADP+, H2O NADP+, H2O->Fatty Acid Hydroxylase (e.g., CYP4 family)

A proposed two-step biosynthetic pathway for this compound.

Potential Biological Significance

The biological role of a hypothetical molecule like this compound can be speculated upon based on the known functions of other hydroxy fatty acids and acyl-CoAs.

  • Metabolic Intermediate: It could be an intermediate in a specialized fatty acid degradation or modification pathway.

  • Signaling Molecule: Hydroxy fatty acids and their derivatives are known to act as signaling molecules in various physiological processes.

  • Precursor for Complex Lipids: It could serve as a building block for the synthesis of more complex lipids with unique properties. For example, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with anti-inflammatory and insulin-sensitizing properties.[7]

Quantitative Data on Related Enzymes

While no quantitative data exists for the production of this compound, the substrate specificities of known fatty acid hydroxylases provide a basis for hypothetical consideration.

Enzyme FamilyRepresentative Enzyme(s)Substrate Preference (Chain Length)Predominant Hydroxylation Position(s)Reference(s)
Cytochrome P450 CYP4ACYP4A11Medium-chain (C10-C16)ω[1][3]
Cytochrome P450 CYP4BCYP4B1Short-chain (C7-C9)ω[1]
Cytochrome P450 CYP4FCYP4F2, CYP4F3A/BLong-chain (C18-C20)ω[1]
Microbial P450CYP152B1 (S. paucimobilis)Medium to long-chain (>C10)α[5][6]
Alkane Hydroxylase SystemAlkBGT (P. putida)Medium-chain (C8-C12)ω[8]

Experimental Protocols for Investigation

The detection and characterization of the hypothetical this compound would require sensitive and specific analytical techniques. A proposed workflow is outlined below.

Sample Preparation
  • Tissue/Cell Homogenization: Biological samples would be homogenized in a suitable buffer to release intracellular contents.

  • Lipid Extraction: A liquid-liquid extraction, for example using a modified Bligh-Dyer method, would be employed to separate lipids and other metabolites from proteins and other macromolecules.

  • Solid-Phase Extraction (SPE): Further purification of the acyl-CoA fraction could be achieved using a C18 SPE cartridge to remove interfering substances.

Analytical Detection

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and specific detection of acyl-CoAs.[9][10]

  • Chromatography: Reversed-phase chromatography would be used to separate this compound from other acyl-CoAs based on its polarity. The hydroxyl group would likely decrease its retention time compared to undecanoyl-CoA.

  • Mass Spectrometry:

    • Full Scan: To identify the molecular ion of this compound.

    • Tandem MS (MS/MS): To confirm the identity through characteristic fragmentation patterns. A neutral loss scan for the CoA moiety (m/z 507) is a common method for identifying acyl-CoAs.[9] Multiple reaction monitoring (MRM) would be used for targeted quantification.

Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Lipid Extraction Lipid Extraction Homogenization->Lipid Extraction Solid-Phase Extraction Solid-Phase Extraction Lipid Extraction->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A proposed workflow for the detection of this compound.

Conclusion

While the natural occurrence of this compound remains to be demonstrated, this guide provides a theoretical framework for its potential biosynthesis and detection. The exploration of novel metabolites, even those that are currently hypothetical, is crucial for advancing our understanding of biological systems and for the discovery of new bioactive molecules. The methodologies and concepts presented here are intended to serve as a resource for researchers embarking on the exciting challenge of exploring the frontiers of metabolomics.

References

Methodological & Application

Application Note: Synthesis and In Vitro Application of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy fatty acids and their coenzyme A (CoA) esters are important metabolic intermediates and signaling molecules. 7-Hydroxyundecanoyl-CoA, a hydroxylated medium-chain fatty acyl-CoA, is a valuable tool for in vitro studies of lipid metabolism, particularly in the context of fatty acid oxidation and the investigation of enzyme kinetics. This application note provides a detailed protocol for the chemical synthesis of 7-hydroxyundecanoic acid and its subsequent conversion to this compound. Additionally, it outlines a representative in vitro assay for monitoring the activity of enzymes involved in hydroxy acyl-CoA metabolism.

I. Chemical Synthesis of this compound

The synthesis of this compound is a two-stage process. First, 7-hydroxyundecanoic acid is synthesized from commercially available starting materials. Subsequently, the purified hydroxy fatty acid is converted to its corresponding CoA thioester.

A. Stage 1: Synthesis of 7-Hydroxyundecanoic Acid

A plausible synthetic route for 7-hydroxyundecanoic acid involves the Grignard reaction of a suitable Grignard reagent with a keto-ester, followed by reduction of the resulting keto acid.

Experimental Protocol: Synthesis of 7-Hydroxyundecanoic Acid

  • Synthesis of Methyl 7-oxoundecanoate:

    • To a solution of suberic acid monomethyl ester (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF), add 1,1'-carbonyldiimidazole (B1668759) (CDI) (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture for 2 hours at room temperature.

    • In a separate flask, prepare a Grignard reagent from 1-bromobutane (B133212) (1.5 equivalents) and magnesium turnings (1.5 equivalents) in anhydrous THF.

    • Cool the Grignard reagent to 0°C and add the activated suberic acid monomethyl ester solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield methyl 7-oxoundecanoate.

  • Reduction of Methyl 7-oxoundecanoate to Methyl 7-hydroxyundecanoate:

    • Dissolve methyl 7-oxoundecanoate (1 equivalent) in methanol (B129727).

    • Cool the solution to 0°C and add sodium borohydride (B1222165) (1.5 equivalents) portion-wise.[1][2][3]

    • Stir the reaction at room temperature for 4 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to obtain methyl 7-hydroxyundecanoate.

  • Hydrolysis to 7-Hydroxyundecanoic Acid:

    • Dissolve methyl 7-hydroxyundecanoate (1 equivalent) in a mixture of methanol and water.

    • Add lithium hydroxide (B78521) (2 equivalents) and stir the mixture at room temperature for 6 hours.

    • Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-hydroxyundecanoic acid as a solid.

B. Stage 2: Synthesis of this compound

The conversion of 7-hydroxyundecanoic acid to its CoA thioester can be achieved using 1,1'-carbonyldiimidazole (CDI) as an activating agent.[4][5][6]

Experimental Protocol: Synthesis of this compound

  • Activation of 7-Hydroxyundecanoic Acid:

    • Dissolve 7-hydroxyundecanoic acid (1 equivalent) in anhydrous THF.

    • Add CDI (1.2 equivalents) and stir the solution under an inert atmosphere (e.g., argon) at room temperature for 2 hours to form the acyl imidazolide (B1226674) intermediate.[4][5]

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.5 equivalents) in water.

    • Add the solution of the activated 7-hydroxyundecanoic acid dropwise to the Coenzyme A solution.

    • Adjust the pH of the reaction mixture to ~7.5 with a dilute solution of lithium hydroxide.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by reverse-phase thin-layer chromatography (TLC).

  • Purification:

    • Purify the crude this compound by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.

    • Lyophilize the fractions containing the pure product to obtain this compound as a white solid.

Data Presentation

Compound Starting Material Reagents Expected Yield Purity (by HPLC)
Methyl 7-oxoundecanoateSuberic acid monomethyl ester1-bromobutane, Mg, CDI60-70%>95%
Methyl 7-hydroxyundecanoateMethyl 7-oxoundecanoateSodium borohydride85-95%>98%
7-Hydroxyundecanoic acidMethyl 7-hydroxyundecanoateLithium hydroxide90-98%>99%
This compound7-Hydroxyundecanoic acidCDI, Coenzyme A40-50%>95%

Visualization of Synthesis Workflow

Synthesis_Workflow suberic_acid Suberic Acid Monomethyl Ester activated_ester Activated Ester (Acyl Imidazolide) suberic_acid->activated_ester CDI, THF bromobutane 1-Bromobutane grignard Butylmagnesium Bromide bromobutane->grignard Mg, THF keto_ester Methyl 7-oxoundecanoate activated_ester->keto_ester grignard->keto_ester THF hydroxy_ester Methyl 7-hydroxyundecanoate keto_ester->hydroxy_ester NaBH4, MeOH hydroxy_acid 7-Hydroxyundecanoic Acid hydroxy_ester->hydroxy_acid LiOH, H2O/MeOH activated_acid Activated 7-Hydroxy- undecanoic Acid hydroxy_acid->activated_acid CDI, THF final_product This compound activated_acid->final_product coa Coenzyme A coa->final_product H2O, pH 7.5 Peroxisomal_Beta_Oxidation start This compound step1 Oxidation (Acyl-CoA Oxidase) start->step1 intermediate1 2-enoyl-CoA derivative step1->intermediate1 step2 Hydration/Dehydrogenation (Multifunctional Enzyme) intermediate1->step2 intermediate2 3-ketoacyl-CoA derivative step2->intermediate2 step3 Thiolytic Cleavage (Thiolase) intermediate2->step3 end_products Shortened Acyl-CoA + Acetyl-CoA step3->end_products

References

Application Notes and Protocols for the Detection of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyundecanoyl-CoA is a hydroxylated medium-chain acyl-coenzyme A (CoA) thioester. While not as extensively studied as other fatty acyl-CoAs, it is understood to be an intermediate in the ω-oxidation pathway of undecanoic acid. This pathway serves as an alternative to β-oxidation, particularly for medium-chain fatty acids, and is initiated by cytochrome P450 enzymes. Accurate detection and quantification of this compound can be crucial for studying fatty acid metabolism, identifying enzyme deficiencies, and understanding metabolic dysregulation in various diseases.

This document provides a detailed analytical method for the detection and quantification of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is based on established methods for similar medium-chain acyl-CoAs and offers a robust framework for researchers.

Metabolic Pathway: ω-Oxidation of Undecanoic Acid

This compound is formed during the ω-oxidation of undecanoic acid. This metabolic process occurs primarily in the smooth endoplasmic reticulum of liver and kidney cells. The pathway involves the initial hydroxylation of the terminal methyl group (ω-carbon) of the fatty acid, followed by successive oxidations to form a dicarboxylic acid, which can then enter the β-oxidation pathway.

omega_oxidation cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion undecanoic_acid Undecanoic Acid hydroxy_undecanoic_acid 11-Hydroxyundecanoic Acid undecanoic_acid->hydroxy_undecanoic_acid Cytochrome P450 NADPH, O2 undecanedioic_acid Undecanedioic Acid hydroxy_undecanoic_acid->undecanedioic_acid ADH & ALDH 2 NAD+ acyl_coa_synthetase Acyl-CoA Synthetase undecanedioic_acid->acyl_coa_synthetase ATP, CoA-SH hydroxy_undecanoyl_coa This compound (Target Analyte) acyl_coa_synthetase->hydroxy_undecanoyl_coa Activation beta_oxidation β-Oxidation hydroxy_undecanoyl_coa->beta_oxidation Transport

Caption: ω-Oxidation pathway of undecanoic acid leading to this compound.

Analytical Method: LC-MS/MS for this compound Quantification

This section details a representative protocol for the extraction and quantification of this compound from tissue samples.

Experimental Workflow

The overall workflow consists of sample homogenization, protein precipitation and extraction, optional solid-phase extraction for cleanup, and subsequent analysis by LC-MS/MS.

workflow start Tissue Sample (~50 mg) homogenization Homogenize in cold PBS + Internal Standard start->homogenization extraction Protein Precipitation & Liquid-Liquid Extraction (e.g., Acetonitrile/Isopropanol) homogenization->extraction centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) extraction->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Optional: Solid-Phase Extraction (SPE) Cleanup (C18 cartridge) supernatant->spe drydown Evaporate to Dryness (Nitrogen Stream) supernatant->drydown Direct to Drydown spe->drydown reconstitute Reconstitute in Mobile Phase A drydown->reconstitute centrifuge2 Centrifuge (15,000 x g, 5 min, 4°C) reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

1. Sample Preparation (from Tissue)

  • Materials:

    • Frozen tissue sample (~50 mg)

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.

    • Extraction Solvent: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Homogenizer (e.g., bead beater or Potter-Elvehjem)

    • Microcentrifuge tubes

  • Protocol:

    • Weigh approximately 50 mg of frozen tissue in a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold PBS and the internal standard to a final concentration of ~100 ng/mL.

    • Homogenize the tissue thoroughly on ice.

    • Add 1 mL of cold extraction solvent to the homogenate.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 100 µL of Mobile Phase A (see LC conditions).

    • Vortex for 30 seconds, then centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 95:5 Water/Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: 95:5 Acetonitrile/Water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

3. Mass Spectrometry Conditions

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • MRM Transitions (Predicted): Acyl-CoAs typically fragment via the neutral loss of the 3'-phospho-ADP moiety (507.1 Da). The precursor ion will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound954.4447.3~35
Heptadecanoyl-CoA (IS)1022.6515.5~40

Note: The exact m/z values and collision energies should be optimized by infusing a standard of the analyte, if available. The product ion corresponds to [M+H - 507.1]⁺.

Data Presentation and Quantitative Performance

The following tables summarize representative quantitative data based on typical performance for LC-MS/MS analysis of medium-chain acyl-CoAs. These values should be established and validated for the specific analyte and laboratory conditions.

Table 1: Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Table 2: Calibration Curve Data (Representative)

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
1 (LLOQ)0.012 ± 0.00198.5
50.061 ± 0.004101.2
250.305 ± 0.015103.0
1001.22 ± 0.08100.8
5006.15 ± 0.3599.6
100012.31 ± 0.71101.5
Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reproducible approach for the quantification of this compound in biological samples. The protocol for sample preparation, along with the specified chromatographic and mass spectrometric conditions, offers a solid foundation for researchers investigating the role of ω-oxidation and medium-chain fatty acid metabolism in health and disease. As with any analytical method, proper validation in the target matrix is essential to ensure data quality and reliability.

Application Note: Quantification of 7-Hydroxyundecanoyl-CoA in Cell Cultures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 7-Hydroxyundecanoyl-CoA in mammalian cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a medium-chain acyl-CoA intermediate, and its accurate quantification is crucial for studying fatty acid metabolism and related pathological conditions. The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for researchers in metabolic studies, drug discovery, and diagnostics.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic pathways, including the synthesis and oxidation of fatty acids.[1] Medium-chain acyl-CoAs, such as this compound, are key intermediates in the β-oxidation of medium-chain fatty acids.[2] Dysregulation of these pathways is associated with several metabolic disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[3][4] Therefore, the precise quantification of specific acyl-CoA species in cellular models is essential for understanding disease mechanisms and for the development of novel therapeutic strategies.

This document provides a detailed protocol for the extraction and quantification of this compound from cultured cells. The methodology is based on established principles of acyl-CoA analysis, employing protein precipitation, chromatographic separation, and detection by tandem mass spectrometry.[5][6]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture cell_harvesting Cell Harvesting & Quenching cell_culture->cell_harvesting protein_precipitation Protein Precipitation & Extraction cell_harvesting->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% (w/v) Trichloroacetic acid (TCA), ice-cold[5]

  • Internal Standard (IS): ¹³C-labeled acyl-CoA or a structurally similar acyl-CoA not present in the sample

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • This compound standard

Protocol

Cell Culture and Harvesting
  • Culture cells to the desired confluency in appropriate multi-well plates.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Immediately add 1 mL of ice-cold 10% TCA to each well to precipitate proteins and quench metabolic activity.[5]

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

Acyl-CoA Extraction
  • Spike the samples with the internal standard.

  • Sonicate the samples briefly (e.g., 3 cycles of 10 seconds on ice) to ensure complete cell lysis.

  • Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[5]

  • Carefully transfer the supernatant containing the acyl-CoAs to a new microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Linear gradient from 2% to 98% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transitions To be determined by infusion of pure standards

Note: The specific MRM transitions for this compound and the internal standard need to be optimized.

Data Analysis and Quantification

  • Integrate the peak areas of the MRM transitions for this compound and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the this compound standards.

  • Calculate the concentration of this compound in the cell extracts using the calibration curve.

  • Normalize the results to the cell number or protein concentration of the original sample.

Hypothetical Quantitative Data

The following table represents hypothetical data for the quantification of this compound in two different cell lines under control and treated conditions.

Cell LineConditionThis compound (pmol/10⁶ cells)Standard Deviation
Cell Line A Control1.250.15
Cell Line A Treated3.780.42
Cell Line B Control0.890.11
Cell Line B Treated1.120.18

Signaling Pathway Context

This compound is an intermediate in the β-oxidation of odd-chain and modified fatty acids. Its accumulation or depletion can be indicative of enzymatic deficiencies or metabolic reprogramming in response to cellular stress or pharmacological intervention.

fatty_acid_oxidation cluster_pathway Mitochondrial Fatty Acid β-Oxidation Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA CPT1 CPT1 Fatty_Acyl_CoA->CPT1 Mitochondrion Mitochondrion CPT1->Mitochondrion Beta_Oxidation β-Oxidation Spiral Mitochondrion->Beta_Oxidation Seven_Hydroxyundecanoyl_CoA This compound Beta_Oxidation->Seven_Hydroxyundecanoyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Seven_Hydroxyundecanoyl_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Overview of fatty acid β-oxidation pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell cultures. The described LC-MS/MS method is sensitive and specific, enabling researchers to accurately measure this important metabolic intermediate. This will facilitate further investigations into the role of medium-chain fatty acid metabolism in health and disease.

References

Application Note and Protocol: Extraction of 7-Hydroxyundecanoyl-CoA from Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction of 7-Hydroxyundecanoyl-CoA from bacterial cultures for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The method is adapted from established protocols for the extraction of a broad range of acyl-Coenzyme A (acyl-CoA) thioesters from bacteria.

Introduction

Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism. This compound is a specific acyl-CoA that may be of interest in studies of bacterial lipid biosynthesis, secondary metabolite production, or as a potential biomarker. Accurate and efficient extraction of this molecule is critical for its quantification and further characterization. Due to the inherent instability of acyl-CoAs in aqueous solutions, the extraction protocol requires rapid cell quenching and immediate processing to prevent degradation. This protocol outlines a robust method for the extraction of acyl-CoAs from bacterial cells, which is suitable for this compound.

Quantitative Data Summary

While specific yields for this compound are highly dependent on the bacterial species, growth conditions, and genetic background, the following table provides a general overview of expected acyl-CoA levels in bacteria based on existing literature. This data can serve as a benchmark for researchers.

Acyl-CoA SpeciesTypical Concentration Range (pmol/mg of dry cell weight)Bacterial Species ExampleReference
Short-chain acyl-CoAs (C2-C6)10 - 100Escherichia coli[1]
Medium-chain acyl-CoAs (C8-C12)1 - 20Streptomyces coelicolor[1]
Long-chain acyl-CoAs (C14-C18)5 - 50Mycobacterium smegmatis[1]
Very long-chain acyl-CoAs (>C20)0.1 - 5Mycobacterium bovis BCG[1]

Note: The concentration of this compound, a mid-chain hydroxylated acyl-CoA, would be expected to fall within the medium to long-chain range, but empirical determination is necessary.

Experimental Protocol: Acyl-CoA Extraction

This protocol is based on a method involving solvent extraction and is suitable for subsequent LC-MS analysis.[1][2]

3.1. Materials and Reagents

  • Bacterial culture expressing this compound

  • Liquid nitrogen

  • Ice

  • Monopotassium phosphate (B84403) buffer (67 mM, pH 4.9), ice-cold

  • Isopropanol (B130326), pre-cooled to -20°C

  • Acetonitrile (B52724), pre-cooled to -20°C

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Zirconia/glass beads (1 mm and 2 mm)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-cooled

  • Centrifuge (capable of 12,000 x g and 4°C)

  • Bead beater/homogenizer, pre-cooled to -40°C

  • Lyophilizer (freeze-dryer)

  • 50% Methanol, for resuspension

3.2. Procedure

  • Cell Harvesting and Quenching:

    • Harvest 10 mL of bacterial culture by centrifugation at 3,500 x g for 10 minutes at 4°C.[2]

    • Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.

    • Store the frozen pellets at -80°C until extraction.

  • Cell Lysis and Extraction:

    • Place the frozen cell pellet on ice.

    • To the tube containing the pellet, add two 2 mm zirconia glass beads, 100 µL of 1 mm zirconia glass beads, and 1 mL of ice-cold monopotassium phosphate buffer (67 mM, pH 4.9).[2]

    • Disrupt the cells using a pre-cooled bead beater (e.g., 60 seconds at 60 Hz, followed by a 10-second pause, repeat twice).[2]

    • Add 500 µL of pre-cooled isopropanol and homogenize again under the same conditions.[2]

    • Add 1 mL of pre-cooled acetonitrile and 60 µL of saturated ammonium sulfate solution, and perform a final homogenization step.[2]

  • Precipitation and Supernatant Collection:

    • Incubate the sample on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.[2]

    • Carefully transfer the supernatant to a new pre-cooled microcentrifuge tube.

  • Sample Concentration and Storage:

    • Lyophilize the supernatant to dryness.

    • Store the dried extract at -80°C for subsequent analysis.[2]

  • Sample Reconstitution for LC-MS Analysis:

    • Resuspend the lyophilized sample in 200 µL of 50% methanol.[2]

    • Vortex for 1 minute, followed by sonication in a water bath for 2 minutes.[2]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet any insoluble debris.[2]

    • Transfer the supernatant to an appropriate vial for LC-MS analysis.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction protocol.

ExtractionWorkflow cluster_0 Cell Harvesting and Quenching cluster_1 Extraction cluster_2 Sample Preparation cluster_3 Analysis Harvest Harvest Bacterial Culture (Centrifugation) Quench Quench Metabolism (Liquid Nitrogen) Harvest->Quench Store_minus80 Store at -80°C Quench->Store_minus80 Lysis Cell Lysis (Bead Beating with Buffer) Store_minus80->Lysis Start Extraction Solvent_Add Add Isopropanol, Acetonitrile, (NH4)2SO4 Lysis->Solvent_Add Homogenize Homogenize Solvent_Add->Homogenize Precipitate Protein Precipitation (On Ice) Homogenize->Precipitate Centrifuge1 Centrifuge and Collect Supernatant Precipitate->Centrifuge1 Lyophilize Lyophilize to Dryness Centrifuge1->Lyophilize Reconstitute Reconstitute in 50% Methanol Lyophilize->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Inject Supernatant

Caption: Workflow for the extraction of this compound from bacteria.

Downstream Analysis: LC-MS/MS

The analysis of acyl-CoAs is typically performed using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatography: A C18 column is commonly used for separation.

  • Mass Spectrometry: Detection is often performed in positive ion mode. Acyl-CoAs exhibit characteristic fragmentation patterns, such as a neutral loss of 507 Da or the formation of a key fragment at m/z 428.0365, which can be used for targeted analysis.[3][4]

Important Considerations

  • Instability: Acyl-CoAs are susceptible to hydrolysis. It is crucial to keep samples on ice or at 4°C throughout the extraction process and to work quickly.

  • Contaminants: Avoid detergents and non-volatile salts in the final sample preparation steps, as they can interfere with mass spectrometry.[5]

  • Internal Standards: For absolute quantification, the use of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) is highly recommended.

  • Method Optimization: The protocol may require optimization depending on the specific bacterial strain and the abundance of the target molecule. This could include adjusting the volume of extraction solvents or the cell lysis parameters.

References

Application Notes and Protocols for the Purification of 7-Hydroxyundecanoyl-CoA from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyundecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that plays a role in various metabolic pathways. Accurate purification and quantification of this molecule from complex biological matrices are crucial for understanding its physiological and pathological significance. These application notes provide a detailed protocol for the purification of this compound from biological samples, optimized for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The described method is based on established principles for the extraction and purification of long-chain acyl-CoAs.

Principle

The purification strategy involves the initial extraction of total acyl-CoAs from homogenized biological tissue using a solvent-based method to precipitate proteins and solubilize the acyl-CoAs. Subsequent solid-phase extraction (SPE) is employed to selectively enrich the acyl-CoA fraction and remove interfering substances. The final purified extract is then suitable for high-sensitivity analysis by LC-MS/MS.

Data Presentation

Table 1: Summary of Expected Purification Performance

ParameterExpected ValueNotes
Starting Material 50 - 200 mg tissueSmaller sample sizes are possible with optimized instrumentation.
Extraction Recovery 70-80%Recovery can be tissue-dependent.[1]
Final Purity >90%Purity is assessed by LC-MS/MS analysis of the final extract.
Limit of Detection (LOD) 1-5 fmolDependent on the sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) 5-20 fmolDependent on the sensitivity of the mass spectrometer.

Experimental Protocols

Materials and Reagents
  • Biological tissue (e.g., liver, heart, kidney)

  • Phosphate buffer (100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (B52724) (ACN)

  • Glacial acetic acid

  • Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)

  • LC-MS grade water

  • LC-MS grade methanol

  • Internal standard (e.g., C17-CoA)

Equipment
  • Glass homogenizer

  • Centrifuge (capable of 4°C)

  • Solid-phase extraction manifold

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

Detailed Protocol

1. Sample Homogenization and Extraction

  • Weigh 50-200 mg of frozen biological tissue and place it in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly on ice.

  • Add 1 mL of 2-propanol to the homogenate and continue homogenization.[1]

  • Transfer the homogenate to a centrifuge tube and add 2 mL of acetonitrile.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Carefully collect the supernatant containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE)

  • Condition an oligonucleotide purification SPE cartridge by washing with 2 mL of 2-propanol, followed by 2 mL of the extraction buffer (KH2PO4 and 2-propanol mixture).[1]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with 2 mL of the extraction buffer to remove unbound contaminants.

  • Elute the acyl-CoAs with 1.5 mL of 2-propanol.[1]

  • Concentrate the eluent to dryness under a gentle stream of nitrogen.

3. Sample Reconstitution and Analysis

  • Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50% acetonitrile in water, containing an internal standard.

  • Transfer the reconstituted sample to an appropriate autosampler vial for LC-MS/MS analysis. For improved stability, consider using glass vials.[2]

  • Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for identification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized by direct infusion of standards. A characteristic neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is often observed for acyl-CoAs.

Visualizations

PurificationWorkflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization (KH2PO4 Buffer + 2-Propanol) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant SPE_Loading Load onto SPE Cartridge Supernatant->SPE_Loading SPE_Wash Wash Cartridge SPE_Loading->SPE_Wash SPE_Elution Elute with 2-Propanol SPE_Wash->SPE_Elution Drying Dry Down SPE_Elution->Drying Reconstitution Reconstitute in Solvent + Internal Standard Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Caption: Workflow for the purification of this compound.

LCMS_Analysis_Pathway cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) Sample Purified Extract LC_Column C18 Column Sample->LC_Column Separation Analyte Separation LC_Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Elution MS1 MS1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 (Product Ion Detection) CID->MS2 Data Data Acquisition & Quantification MS2->Data

Caption: LC-MS/MS analytical pathway for this compound.

References

Application Notes and Protocols for Metabolic Labeling Studies with 7-Hydroxyundecanoyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique to investigate the dynamics of biological processes by introducing molecules with detectable tags into cellular pathways. This document provides detailed application notes and protocols for the use of precursors of 7-Hydroxyundecanoyl-CoA in metabolic labeling studies. While direct studies utilizing this compound precursors are not extensively documented, the protocols outlined here are adapted from established methods for metabolic labeling with other functionalized fatty acids, such as alkyne-derivatized analogs.[1][2][3] These "clickable" fatty acid analogs are invaluable tools for studying protein acylation, a crucial post-translational modification that governs protein trafficking, localization, and function.[1]

The core principle involves introducing a modified version of a fatty acid, which is then metabolized by the cell and incorporated into proteins and other molecules. The modification, typically a bioorthogonal handle like a terminal alkyne, allows for subsequent detection and analysis through a highly specific and efficient covalent reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][3] This enables the attachment of reporter tags, such as fluorophores or biotin, for visualization, enrichment, and quantification of the labeled molecules.

This document will guide researchers in applying these advanced techniques to explore the roles of medium-chain hydroxy fatty acids in cellular processes.

Data Presentation: Experimental Parameters

Successful metabolic labeling experiments depend on optimizing several key parameters. The following tables provide a summary of typical starting concentrations and incubation times for "clickable" fatty acid probes based on published studies. These should be optimized for your specific cell type and experimental goals.

Table 1: Recommended Starting Concentrations for "Clickable" Fatty Acid Probes

Probe TypeCell TypeTypical Final Concentration (µM)Reference
Alkyne-functionalized Myristate AnalogMammalian cells (e.g., HEK293)25[3]
Alkyne-functionalized Palmitate AnalogMammalian cells (e.g., HEK293)100[3]
Alkyne-functionalized Stearate AnalogMammalian cells (e.g., HEK293)100[3]
Hypothetical "Clickable" 7-Hydroxyundecanoic AcidMammalian cells25 - 100 (to be optimized)N/A

Table 2: Typical Incubation Times for Metabolic Labeling

Cell TypeIncubation Period (hours)PurposeReference
Mammalian cells in culture4 - 24General protein acylation studies[1]
Mammalian cells in cultureShorter times (e.g., 1-4 hours)Pulse-labeling to study kinetics[2]
Mammalian cells in cultureLonger times (e.g., >24 hours)Steady-state labelingN/A

Experimental Protocols

Here, we provide detailed protocols for metabolic labeling using a hypothetical alkyne-functionalized 7-hydroxyundecanoic acid analog. These protocols are based on established methods for similar "clickable" fatty acids.[1][2][3]

Protocol 1: Preparation of "Clickable" Fatty Acid Probe Stock Solution and BSA Conjugation

This protocol describes the preparation of a stock solution of the alkyne-functionalized fatty acid and its conjugation to fatty acid-free Bovine Serum Albumin (BSA) to enhance its solubility and delivery into cells.[2]

Materials:

Procedure:

  • Prepare Stock Solution: Dissolve the alkyne-functionalized fatty acid in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C.[1]

  • Saponification: In a glass vial, add the desired amount of the fatty acid stock solution. Add a 1.2 molar excess of 0.1 M KOH. Incubate at 65°C for 30 minutes.[1]

  • BSA Conjugation: Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v). Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.[1] The final concentration of the BSA-conjugated fatty acid should be determined based on the desired final concentration for cell treatment.

Protocol 2: Metabolic Labeling of Cultured Cells

This protocol details the procedure for labeling cultured mammalian cells with the BSA-conjugated "clickable" fatty acid probe.

Materials:

  • Cultured mammalian cells

  • Complete growth medium

  • BSA-conjugated alkyne-functionalized fatty acid probe (from Protocol 1)

  • CO2 incubator

Procedure:

  • Cell Plating: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Labeling: Remove the growth medium and replace it with fresh medium containing the BSA-conjugated alkyne fatty acid probe at a final concentration ranging from 25 to 100 µM.[1]

  • Incubation: Incubate the cells for a period ranging from 4 to 24 hours at 37°C in a CO2 incubator.[1]

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

Protocol 3: "Click" Chemistry Reaction for Protein Detection

This protocol describes the "click" reaction to attach a reporter molecule (e.g., biotin-azide or a fluorescent azide) to the metabolically incorporated alkyne-functionalized fatty acid.

Materials:

  • Cell lysate containing labeled proteins

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Azide-functionalized reporter (e.g., biotin-azide or a fluorescent azide)

Procedure:

  • Reaction Mix Preparation: Prepare a "click" chemistry reaction mix. For a 50 µL final reaction volume, combine the following (final concentrations):

    • 100 µg of cell lysate

    • 1 mM TCEP

    • 100 µM TBTA

    • 1 mM CuSO4

    • 100 µM azide-functionalized reporter

  • Reaction: Add the reaction mix to the cell lysate and incubate at room temperature for 1 hour, protected from light if using a fluorescent reporter.

  • Downstream Analysis: The labeled proteins are now ready for downstream analysis, such as:

    • SDS-PAGE and Western Blotting: If using a biotin-azide reporter, proteins can be separated by SDS-PAGE, transferred to a membrane, and detected with streptavidin-HRP.

    • Fluorescence Gel Scanning: If using a fluorescent azide, the gel can be directly imaged using a fluorescence scanner.

    • Affinity Purification and Mass Spectrometry: Biotin-labeled proteins can be enriched using streptavidin beads for subsequent identification and quantification by mass spectrometry.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cellular Uptake and Activation cluster_1 Protein Acylation cluster_2 Downstream Effects FA_probe Clickable 7-OH-Undecanoic Acid Precursor Acyl_CoA_Synthetase Acyl-CoA Synthetase FA_probe->Acyl_CoA_Synthetase FA_CoA_probe 7-OH-Undecanoyl-CoA (Clickable) Acyl_CoA_Synthetase->FA_CoA_probe PAT Protein Acyltransferase (PAT) FA_CoA_probe->PAT Protein Target Protein Protein->PAT Acylated_Protein Acylated Target Protein (Labeled) PAT->Acylated_Protein Membrane_Localization Membrane Localization Acylated_Protein->Membrane_Localization Protein_Interaction Protein-Protein Interaction Acylated_Protein->Protein_Interaction Signaling_Activity Signaling Activity Acylated_Protein->Signaling_Activity

Caption: Hypothetical pathway of protein acylation with a clickable this compound precursor.

Experimental Workflow Diagram

Experimental_Workflow cluster_downstream Downstream Analysis Start Start Cell_Culture 1. Cell Culture Start->Cell_Culture Metabolic_Labeling 2. Metabolic Labeling with Clickable Fatty Acid Cell_Culture->Metabolic_Labeling Cell_Lysis 3. Cell Lysis and Protein Quantification Metabolic_Labeling->Cell_Lysis Click_Reaction 4. Click Reaction with Azide Reporter Cell_Lysis->Click_Reaction SDS_PAGE 5a. SDS-PAGE & In-gel Fluorescence or Western Blot Click_Reaction->SDS_PAGE Affinity_Purification 5b. Affinity Purification (for Biotin tag) Click_Reaction->Affinity_Purification Mass_Spec 6. Mass Spectrometry (Proteomics) Affinity_Purification->Mass_Spec

Caption: General experimental workflow for metabolic labeling with a clickable fatty acid probe.

References

Application Notes and Protocols: 7-Hydroxyundecanoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyundecanoyl-CoA is a functionalized medium-chain acyl-CoA that holds potential as a valuable precursor in metabolic engineering for the synthesis of novel biopolymers and specialty chemicals. Its bifunctional nature, containing both a hydroxyl group and a thioester, allows for diverse chemical modifications and polymerization. This document provides an overview of the potential applications, a hypothetical biosynthetic pathway, and generalized experimental protocols for the production and analysis of 7-hydroxyundecanoic acid, the precursor to this compound, in metabolically engineered microorganisms. While direct reports on the microbial production of this compound are scarce, this document leverages data from similar hydroxy fatty acids to illustrate the feasibility and potential of its biosynthesis.

Potential Applications

The unique structure of this compound opens up possibilities for various applications:

  • Biopolymer Synthesis: this compound can serve as a monomer for the synthesis of polyhydroxyalkanoates (PHAs) with unique properties. The hydroxyl group at the C7 position can introduce specific functionalities into the polymer backbone, potentially improving its physical and chemical characteristics, such as thermal stability, elasticity, and biodegradability.

  • Surfactant Production: The corresponding fatty acid, 7-hydroxyundecanoic acid, can be used as a precursor for the synthesis of biosurfactants with applications in the food, cosmetic, and pharmaceutical industries.

  • Fine Chemical Synthesis: The chiral center at the C7 position (if the hydroxylation is stereospecific) makes it a valuable building block for the synthesis of complex organic molecules and pharmaceuticals.

Proposed Biosynthetic Pathway

A plausible biosynthetic pathway for this compound in a metabolically engineered host, such as Escherichia coli, can be envisioned in three key stages:

  • Undecanoic Acid Synthesis: Leveraging the host's fatty acid biosynthesis pathway, the production of undecanoic acid (C11) can be achieved by introducing a specific acyl-ACP thioesterase that terminates fatty acid elongation at the C11 stage.

  • Hydroxylation: A cytochrome P450 monooxygenase with specificity for medium-chain fatty acids can be introduced to catalyze the hydroxylation of undecanoic acid at the C7 position, yielding 7-hydroxyundecanoic acid.

  • CoA-activation: An acyl-CoA synthetase with broad substrate specificity can then activate 7-hydroxyundecanoic acid to its corresponding CoA-ester, this compound.

Biosynthetic_Pathway Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA accABCD Undecanoyl-ACP Undecanoyl-ACP Malonyl-CoA->Undecanoyl-ACP Fatty Acid Synthase (FAS) Undecanoic Acid Undecanoic Acid Undecanoyl-ACP->Undecanoic Acid Thioesterase (e.g., 'TesA) 7-Hydroxyundecanoic Acid 7-Hydroxyundecanoic Acid Undecanoic Acid->7-Hydroxyundecanoic Acid P450 Monooxygenase (e.g., CYP102A1) This compound This compound 7-Hydroxyundecanoic Acid->this compound Acyl-CoA Synthetase (e.g., FadD, FadK) Poly(7-hydroxyundecanoate) Poly(7-hydroxyundecanoate) This compound->Poly(7-hydroxyundecanoate) PHA Synthase (PhaC) Experimental_Workflow cluster_strain Strain Engineering cluster_production Production cluster_analysis Analysis Gene Synthesis Gene Synthesis Cloning Cloning Gene Synthesis->Cloning Transformation Transformation Cloning->Transformation Seed Culture Seed Culture Transformation->Seed Culture Production Culture Production Culture Seed Culture->Production Culture Induction Induction Production Culture->Induction Fermentation Fermentation Induction->Fermentation Extraction Extraction Fermentation->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxyundecanoyl-CoA Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of 7-Hydroxyundecanoyl-CoA.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound

Q1: My engineered E. coli strain is not producing the target this compound. What are the initial checks I should perform?

A1: When encountering a lack of product, a systematic approach to troubleshooting is crucial. Start by verifying the foundational elements of your experiment:

  • Strain Viability and Growth: Confirm that the engineered E. coli strain is viable and exhibits a normal growth curve. Poor growth can indicate media issues or cellular toxicity from the expressed proteins.

  • Plasmid Integrity and Antibiotic Selection: Verify the integrity of your expression plasmids through sequencing. Ensure that the correct antibiotics at the appropriate concentrations are used to maintain plasmid selection.

  • Inducer Concentration and Induction Point: Confirm that the inducer (e.g., IPTG) was added at the correct concentration and at the optimal cell density (typically mid-log phase).

  • Protein Expression: Perform SDS-PAGE and Western blot analysis to confirm the expression of the key enzymes: the fatty acid hydroxylase and the acyl-CoA synthetase.

Q2: I've confirmed protein expression, but the yield of this compound is still negligible. What metabolic bottlenecks should I investigate?

A2: If the necessary enzymes are being expressed, the bottleneck likely lies within the metabolic network. Consider the following potential issues:

  • Insufficient Precursor Supply (Undecanoyl-CoA): The production of the precursor, undecanoyl-CoA, may be limiting. Strategies to enhance the fatty acid pool include overexpressing acetyl-CoA carboxylase (ACCase) and a suitable thioesterase.[1][2]

  • Inefficient Hydroxylation: The chosen fatty acid hydroxylase may have low activity or specificity towards undecanoyl-CoA. Consider screening alternative hydroxylases or performing protein engineering to improve catalytic efficiency.

  • Sub-optimal Acyl-CoA Synthetase Activity: The acyl-CoA synthetase might not efficiently activate 7-hydroxyundecanoic acid. It may be necessary to screen for synthetases with broader substrate specificity or engineer the existing one.

  • Product Degradation: The native β-oxidation pathway in E. coli can degrade both fatty acids and their CoA derivatives. Ensure that key genes in this pathway, such as fadD (acyl-CoA synthetase involved in degradation) and fadA/fadI (thiolases), are knocked out in your chassis strain.[1]

  • Metabolic Burden and Cofactor Imbalance: Overexpression of multiple heterologous enzymes can impose a significant metabolic burden on the host, leading to depletion of essential cofactors like ATP and NADPH.[3] Consider balancing enzyme expression levels using promoters of varying strengths or optimizing codon usage.

Issue 2: High Yield of 7-Hydroxyundecanoic Acid, but Low Conversion to this compound

Q3: My fermentation produces a good titer of the free acid, 7-hydroxyundecanoic acid, but the final conversion to the CoA derivative is poor. How can I improve this specific step?

A3: This scenario points to a bottleneck at the final acylation step. The focus should be on the activity and expression of the acyl-CoA synthetase.

  • Acyl-CoA Synthetase Expression and Activity:

    • Expression Level: Increase the expression level of the acyl-CoA synthetase through a stronger promoter or a higher copy number plasmid. However, be mindful of potential protein aggregation and metabolic burden.

    • Enzyme Kinetics: The selected acyl-CoA synthetase may have a high Km for 7-hydroxyundecanoic acid. It is advisable to perform in vitro assays with the purified enzyme to determine its kinetic parameters. If the affinity is low, screening for alternative synthetases is recommended.

  • Cellular ATP and Coenzyme A Availability: The acylation reaction is ATP-dependent. A high metabolic load can deplete the intracellular ATP pool. Ensure that the fermentation conditions, particularly aeration and glucose feed rate, are optimized to maintain a high energy charge. Also, ensure sufficient intracellular levels of Coenzyme A.

  • Product Inhibition or Toxicity: High concentrations of this compound or the free acid might be inhibitory to the acyl-CoA synthetase or toxic to the cells. Consider implementing in situ product removal strategies or using a two-phase fermentation system to sequester the product.

Issue 3: Inconsistent Fermentation Yields and Poor Scalability

Q4: The yield of this compound is inconsistent between batches, and I'm facing challenges when scaling up the fermentation from shake flasks to a bioreactor. What factors should I consider?

A4: Reproducibility and scalability issues often stem from poorly controlled fermentation parameters.

  • Environmental Control: In bioreactors, it is critical to maintain consistent and optimal conditions. Key parameters to monitor and control include:

    • pH: The optimal pH for microbial growth and enzyme activity must be maintained, often through the automated addition of acid or base.[4]

    • Temperature: Each microbial strain has an optimal temperature for growth and production.[4]

    • Dissolved Oxygen (DO): Oxygen availability is crucial for aerobic fermentations. Insufficient oxygen can limit growth and product formation.[4] Gradients in dissolved oxygen can occur in large-scale bioreactors, leading to heterogeneous cell populations and reduced productivity.[5]

  • Nutrient Availability: Nutrient limitation can severely impact yield.

    • Carbon Source: A fed-batch strategy is often employed to maintain a constant, non-inhibitory concentration of the carbon source (e.g., glucose).[6]

    • Nitrogen, Phosphorus, and Trace Elements: Ensure that the medium composition is well-balanced and not limiting for any essential nutrient.[4]

  • Mixing and Shear Stress: Inadequate mixing in large bioreactors can lead to gradients in pH, temperature, and nutrient concentrations.[5] Conversely, excessive agitation can cause shear stress, damaging the cells. The agitation rate should be optimized for the specific bioreactor geometry and culture volume.

Frequently Asked Questions (FAQs)

Q5: What is the proposed metabolic pathway for producing this compound in an engineered microorganism like E. coli?

A5: The production of this compound from a simple carbon source like glucose in E. coli can be achieved through a multi-step engineered metabolic pathway. This involves enhancing the native fatty acid synthesis, introducing a hydroxylation step, and finally, activating the resulting hydroxy fatty acid to its CoA derivative.

Metabolic_Pathway_7_Hydroxyundecanoyl_CoA cluster_native Native E. coli Metabolism cluster_engineered Engineered Pathway cluster_blocked Blocked Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA ACCase Undecanoyl_ACP Undecanoyl-ACP Malonyl_CoA->Undecanoyl_ACP Fatty Acid Synthase (FAS) Undecanoic_Acid Undecanoic Acid Undecanoyl_ACP->Undecanoic_Acid Thioesterase Overexpressed Thioesterase Thioesterase->Undecanoic_Acid Hydroxylase Heterologous Fatty Acid Hydroxylase Hydroxyundecanoic_Acid 7-Hydroxyundecanoic Acid Hydroxylase->Hydroxyundecanoic_Acid Acyl_CoA_Synthetase Heterologous Acyl-CoA Synthetase Final_Product This compound Acyl_CoA_Synthetase->Final_Product Undecanoic_Acid->Hydroxyundecanoic_Acid Hydroxyundecanoic_Acid->Final_Product Beta_Oxidation β-Oxidation (fadD, fadA, fadI knockout) Hydroxyundecanoic_Acid->Beta_Oxidation

Fig. 1: Proposed metabolic pathway for this compound production.

Q6: Which host organism is most suitable for producing this compound?

A6: Escherichia coli is a commonly used and well-characterized host for producing fatty acids and their derivatives.[6][7] Its genetic tractability, rapid growth, and well-understood metabolism make it an ideal choice for metabolic engineering.[8] However, other organisms like Saccharomyces cerevisiae could also be engineered for this purpose.

Q7: How can I quantify the concentration of this compound in my fermentation broth?

A7: The quantification of acyl-CoA species typically requires sensitive analytical techniques due to their low intracellular concentrations and instability. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for this purpose.[9] The general workflow involves cell lysis, extraction of acyl-CoAs, and subsequent analysis by LC-MS/MS.

Q8: What are the key considerations for optimizing fermentation media for this compound production?

A8: Media optimization is crucial for maximizing yield.[10] Key factors include:

  • Carbon Source: Glucose is a common and efficient carbon source. The concentration should be carefully controlled to avoid overflow metabolism and acetate (B1210297) formation.

  • Nitrogen Source: Yeast extract and peptone are common complex nitrogen sources, while ammonium (B1175870) salts can be used in defined media.

  • Precursors: Supplementation with pantothenate (Vitamin B5), a precursor to Coenzyme A, may be beneficial.

  • pH and Buffering: Maintaining a stable pH is critical. This is typically achieved using buffering agents like phosphates or through active pH control in a bioreactor.

  • Trace Minerals: Essential minerals for enzyme function should be included in the media.

Data Presentation

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)~50 fmol
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 5%< 15%< 20%
Specificity HighModerateHigh
Throughput HighModerateLow to Moderate
Data synthesized from BenchChem (2025).[9]

Experimental Protocols

Protocol 1: General Fermentation Protocol for this compound Production in E. coli

This protocol outlines a general procedure for fed-batch fermentation. Optimization will be required for specific strains and bioreactors.

1. Inoculum Preparation: a. Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. b. Incubate overnight at 37°C with shaking at 250 rpm. c. Use the overnight culture to inoculate 100 mL of fermentation seed medium in a 500 mL shake flask. d. Incubate at 37°C and 250 rpm until the OD600 reaches 4-6.

2. Bioreactor Setup and Fermentation: a. Prepare the fermentation medium (a defined medium with glucose, salts, and trace minerals is recommended) in a sterilized bioreactor. b. Inoculate the bioreactor with the seed culture to an initial OD600 of 0.2. c. Control the fermentation parameters: Temperature at 37°C, pH at 7.0 (controlled with NH4~OH), and dissolved oxygen (DO) maintained above 20% by adjusting agitation and airflow. d. Initiate a fed-batch strategy when the initial glucose is depleted, feeding a concentrated glucose solution to maintain a low concentration in the bioreactor.

3. Induction and Production: a. When the OD600 reaches a desired level (e.g., 20-30), lower the temperature to 30°C. b. Add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM) to initiate the expression of the hydroxylase and acyl-CoA synthetase. c. Continue the fermentation for 24-48 hours, collecting samples periodically for analysis.

Experimental_Workflow Inoculum Inoculum Preparation (Shake Flask) Bioreactor Bioreactor Fermentation (Batch Phase) Inoculum->Bioreactor FedBatch Fed-Batch Phase Bioreactor->FedBatch Induction Induction of Gene Expression (e.g., with IPTG) FedBatch->Induction Production Production Phase (24-48 hours) Induction->Production Sampling Periodic Sampling Production->Sampling Analysis Analysis (OD, Metabolites, LC-MS/MS) Sampling->Analysis Troubleshooting_Logic Start Low/No this compound Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckProtein Are key enzymes expressed? CheckGrowth->CheckProtein Yes TroubleshootGrowth Optimize Media & Growth Conditions CheckGrowth->TroubleshootGrowth No CheckFreeAcid Is 7-hydroxyundecanoic acid (free acid) produced? CheckProtein->CheckFreeAcid Yes TroubleshootExpression Verify Plasmids & Induction Conditions CheckProtein->TroubleshootExpression No TroubleshootHydroxylation Enhance Precursor Supply & Hydroxylase Activity CheckFreeAcid->TroubleshootHydroxylation No TroubleshootAcylation Optimize Acyl-CoA Synthetase Step CheckFreeAcid->TroubleshootAcylation Yes

References

Technical Support Center: Quantification of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 7-Hydroxyundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges associated with this molecule.

Disclaimer: Specific research on the quantification of this compound is limited. The following guidance is based on established methods for the analysis of other acyl-CoA species, which are applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: Quantifying this compound presents several analytical challenges inherent to acyl-CoA molecules. These include:

  • Low Abundance: Acyl-CoAs are typically present in low nanomolar concentrations in tissues and cells, requiring highly sensitive analytical methods.[1]

  • Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH. This necessitates rapid and cold sample processing.

  • Structural Similarity: The presence of numerous structurally similar acyl-CoA species can lead to analytical interference.

  • Matrix Effects: Biological samples contain a complex mixture of molecules that can suppress or enhance the ionization of the target analyte in mass spectrometry.

  • Lack of Commercial Standards: The availability of a certified this compound standard may be limited, which is crucial for accurate quantification.

Q2: Which analytical technique is most suitable for quantifying this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying acyl-CoAs, including this compound.[2] This technique allows for the separation of different acyl-CoA species and their sensitive detection and quantification.

Q3: How should I prepare my samples for this compound analysis?

A3: Proper sample preparation is critical for accurate quantification. Key steps include:

  • Rapid Quenching: To prevent enzymatic activity and degradation, biological samples should be rapidly quenched, for example, by snap-freezing in liquid nitrogen.[1]

  • Efficient Extraction: A robust extraction method is needed to isolate acyl-CoAs from the complex biological matrix. Common methods involve protein precipitation with acids (e.g., perchloric acid or trichloroacetic acid) or organic solvents (e.g., acetonitrile (B52724)/methanol (B129727)/water mixtures).[1][3]

  • Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to correct for sample loss during preparation and for matrix effects. If a labeled this compound is unavailable, a structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be used.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no signal for this compound Analyte degradation during sample preparation.Ensure rapid sample quenching and keep samples on ice throughout the extraction process. Use acidic conditions to improve stability.
Inefficient extraction.Optimize the extraction solvent and procedure. Solid-phase extraction (SPE) can be used for sample cleanup and enrichment.[1]
Poor ionization in the mass spectrometer.Optimize MS parameters, including source temperature, gas flows, and collision energy. Consider using a different ionization mode (positive or negative).
Poor peak shape in chromatography Inappropriate column chemistry or mobile phase.For short-chain acyl-CoAs, slightly acidic mobile phases are often used, while alkaline mobile phases may be better for long-chain species.[3] Experiment with different C18 columns and gradient conditions.
Analyte adsorption to the system.Use of PEEK tubing and vials can minimize adsorption.
High variability between replicate injections Instability of the analyte in the autosampler.Keep the autosampler temperature low (e.g., 4°C).[3] The stability of acyl-CoAs in different solvents should be evaluated.[3]
Inconsistent sample preparation.Ensure precise and consistent handling of all samples and use of an internal standard.
Matrix effects (ion suppression or enhancement) Co-eluting compounds from the biological matrix.Improve chromatographic separation to separate the analyte from interfering compounds. Use a more rigorous sample cleanup method like SPE. A stable isotope-labeled internal standard is the best way to compensate for matrix effects.

Experimental Protocols

Sample Preparation and Extraction Protocol for Acyl-CoAs

This protocol is a general guideline and may require optimization for your specific sample type.

  • Quenching: Immediately freeze tissue or cell samples in liquid nitrogen.

  • Homogenization: Homogenize the frozen sample in an ice-cold extraction buffer. A common buffer consists of 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.[4]

  • Lipid Removal: Wash the extract with petroleum ether to remove non-polar lipids.[4]

  • Protein Precipitation & Acyl-CoA Extraction: Add a mixture of methanol and chloroform (B151607) to precipitate proteins and extract the acyl-CoAs into the supernatant.[4]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with your LC-MS method (e.g., a mixture of water and acetonitrile with a small amount of formic acid or ammonium (B1175870) hydroxide).[3][4]

LC-MS/MS Analysis of Acyl-CoAs
  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs.[3]

    • Column: A C18 column is a good starting point.

    • Mobile Phase A: Water with a modifier like formic acid (for acidic conditions) or ammonium hydroxide (B78521) (for alkaline conditions).[3]

    • Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.

    • Gradient: A gradient from low to high organic phase is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, as it provides high sensitivity and selectivity. The transition from the precursor ion (the molecular ion of this compound) to a specific product ion (e.g., the fragment corresponding to the CoA moiety) is monitored.

Quantitative Data Summary

Acyl-CoA Tissue/Cell Type Concentration (pmol/mg protein) Reference Method
Acetyl-CoAMouse Liver5 - 20LC-MS/MS
Malonyl-CoARat Heart0.1 - 1LC-MS/MS
Propionyl-CoAHuman Fibroblasts0.5 - 5LC-MS/MS
This compound User's SampleUser's DataLC-MS/MS

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Quench Rapid Quenching (Liquid Nitrogen) Sample->Quench Extract Extraction of Acyl-CoAs Quench->Extract Cleanup Sample Cleanup (e.g., SPE) Extract->Cleanup LC LC Separation (Reversed-Phase) Cleanup->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Internal Standard) Integration->Quant Result Concentration of This compound Quant->Result

Caption: Workflow for quantifying this compound.

This technical support guide provides a starting point for researchers working on the quantification of this compound. Method optimization and validation will be essential for achieving accurate and reliable results.

References

stability issues of 7-Hydroxyundecanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 7-Hydroxyundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability issues encountered during the extraction of this and other hydroxylated long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound during extraction?

A1: The stability of this compound during extraction is primarily influenced by three factors: pH, temperature, and the presence of endogenous enzymes. Acyl-CoAs, in general, are sensitive to both high temperatures and non-optimal pH conditions, which can lead to chemical hydrolysis of the thioester bond.[1] The hydroxyl group in this compound may also be susceptible to oxidation. Additionally, cellular enzymes such as hydrolases and oxidases released during cell lysis can degrade the target molecule.

Q2: What is the optimal pH for extracting this compound?

A2: Based on established protocols for long-chain acyl-CoAs, a slightly acidic pH of around 4.9 is recommended for the initial homogenization and extraction steps.[2] This acidic environment helps to minimize the activity of certain degradative enzymes and reduces the chemical instability of the thioester linkage.

Q3: How can I minimize enzymatic degradation during the extraction process?

A3: To minimize enzymatic degradation, it is crucial to work quickly and at low temperatures (e.g., on ice) throughout the procedure. The use of organic solvents, such as acetonitrile (B52724) and isopropanol, in the extraction buffer also helps to precipitate proteins and inactivate enzymes.[2] Including a protease and phosphatase inhibitor cocktail in your homogenization buffer can further reduce unwanted enzymatic activity.

Q4: Are there any specific precautions I should take due to the hydroxyl group on this compound?

A4: The hydroxyl group introduces a potential site for oxidation. While specific data on this compound is limited, it is prudent to consider adding antioxidants, such as butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP), to the extraction solvents to prevent oxidative degradation.

Q5: What is the recommended method for quantifying this compound in my extracts?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for the sensitive and specific quantification of acyl-CoAs.[3] This technique allows for the separation of this compound from other cellular components and its accurate measurement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Degradation due to improper pH. Ensure the homogenization buffer is at the recommended pH of 4.9.[2] Prepare fresh buffer for each experiment.
Thermal degradation. Perform all extraction steps on ice or at 4°C. Minimize the time samples are at room temperature.
Enzymatic degradation. Work quickly and use organic solvents to precipitate proteins.[2] Consider adding a protease/phosphatase inhibitor cocktail to the homogenization buffer.
Oxidative degradation of the hydroxyl group. Add an antioxidant (e.g., BHT, TPP) to the extraction solvents.
Inefficient extraction from the biological matrix. Ensure thorough homogenization of the tissue or cells. Optimize the ratio of organic solvent to aqueous buffer. Consider a solid-phase extraction (SPE) step for purification and concentration.[2]
High variability between replicate samples Inconsistent sample handling. Standardize all steps of the extraction protocol, including homogenization time, centrifugation speed, and incubation times.
Precipitation of this compound. Ensure that the final extract is fully solubilized before analysis. If precipitation is observed, try adjusting the solvent composition.
Presence of interfering peaks in LC-MS/MS analysis Co-extraction of other cellular lipids or metabolites. Incorporate a solid-phase extraction (SPE) clean-up step using a suitable sorbent (e.g., C18) to remove interfering substances.[2]
Degradation products. Review the extraction procedure to minimize degradation (see "Low or no recovery" section). Analyze for potential degradation products to confirm the source of interference.

Experimental Protocols

Recommended Protocol for Extraction of this compound

This protocol is adapted from established methods for long-chain acyl-CoA extraction and includes modifications to address the specific properties of a hydroxylated species.[2]

Materials:

  • Biological sample (tissue or cells)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9

  • Extraction Solvent 1: Acetonitrile (ACN)

  • Extraction Solvent 2: 2-Propanol

  • Protease/Phosphatase Inhibitor Cocktail (optional)

  • Antioxidant (e.g., BHT or TPP, optional)

  • Solid-Phase Extraction (SPE) Column (e.g., C18)

  • SPE Elution Solvent: 2-Propanol

  • LC-MS Grade Solvents for final resuspension

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample (e.g., < 100 mg) or prepare a cell pellet.

    • On ice, add 10 volumes of ice-cold Homogenization Buffer (with inhibitors and antioxidants, if used).

    • Homogenize thoroughly using a glass homogenizer or a bead beater until no visible tissue or cell clumps remain.

  • Protein Precipitation and Initial Extraction:

    • Add 2 volumes of ice-cold 2-Propanol to the homogenate and vortex briefly.

    • Add 4 volumes of ice-cold Acetonitrile to the mixture.

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collection of Supernatant:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with a low-organic solvent to remove polar impurities.

    • Elute the acyl-CoAs with 2-Propanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluent to dryness under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of ammonium (B1175870) hydroxide).[4]

Visualizations

ExtractionWorkflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Precipitation cluster_purification Purification cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Acidic Buffer (pH 4.9) on Ice Sample->Homogenization AddSolvents Add 2-Propanol & Acetonitrile Homogenization->AddSolvents Centrifugation Centrifuge (10,000 x g, 4°C) AddSolvents->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Evaporation Evaporate & Reconstitute SPE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Workflow for the extraction of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Recovery of This compound pH Incorrect pH Start->pH Temp High Temperature Start->Temp Enzymes Enzymatic Degradation Start->Enzymes Oxidation Oxidation Start->Oxidation CheckBuffer Verify Buffer pH (4.9) pH->CheckBuffer WorkOnIce Perform Extraction on Ice Temp->WorkOnIce Inhibitors Use Inhibitors / Work Quickly Enzymes->Inhibitors Antioxidants Add Antioxidants (e.g., BHT) Oxidation->Antioxidants

References

Technical Support Center: Chromatographic Separation of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 7-Hydroxyundecanoyl-CoA and related long-chain acyl-CoA species.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for this compound?

A: For the separation of long-chain acyl-CoAs like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective approach. A C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed by monitoring the UV absorbance of the CoA moiety at approximately 260 nm.

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

A: Peak tailing is a frequent issue in the chromatography of long-chain acyl-CoAs. The primary causes include secondary interactions with the stationary phase, column overload, and issues with the mobile phase pH. Secondary interactions often occur with residual silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting steps include:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state. For acidic compounds like acyl-CoAs, a slightly acidic mobile phase can suppress the ionization of silanol groups.

  • Use of Ion-Pairing Agents: Adding an ion-pairing agent, such as a quaternary ammonium compound, to the mobile phase can improve peak shape and retention for ionic analytes.

  • Column Choice: Employing a highly deactivated or "end-capped" column can minimize interactions with residual silanols.

  • Sample Concentration: Diluting the sample can help determine if column overload is the cause of peak tailing.

Q3: How can I improve the resolution between this compound and other similar acyl-CoAs in my sample?

A: Optimizing the separation of structurally similar analytes requires careful adjustment of several chromatographic parameters.

  • Gradient Optimization: A shallower gradient, meaning a slower increase in the organic solvent concentration, can enhance the separation of closely eluting compounds.

  • Mobile Phase Composition: Switching the organic modifier (e.g., from acetonitrile to methanol) or altering the type and concentration of the buffer or ion-pairing agent can change the selectivity of the separation.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, thereby affecting resolution.

  • Stationary Phase: If resolution is still insufficient, consider a column with a different chemistry, such as a C8 or a phenyl-hexyl column, which will offer different selectivities.

Q4: What are the best practices for sample preparation of this compound from biological matrices?

A: Proper sample preparation is critical for obtaining reliable and reproducible results. The process typically involves extraction and purification to remove interfering substances.

  • Extraction: A common method involves homogenization of the tissue or cells in a buffered solution, followed by extraction with an organic solvent mixture like isopropanol/acetonitrile.

  • Purification: Solid-phase extraction (SPE) is often used to purify and concentrate the acyl-CoAs from the crude extract. Anion-exchange or reversed-phase cartridges are suitable for this purpose.

  • Internal Standards: The use of an appropriate internal standard, such as a structurally similar acyl-CoA that is not present in the sample (e.g., heptadecanoyl-CoA), is highly recommended for accurate quantification.

Troubleshooting Guides

Guide 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a competitive base to the mobile phase, use a lower pH mobile phase, or switch to an end-capped column.
Column overload.Dilute the sample or inject a smaller volume.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single, stable ionic form.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload (less common).Dilute the sample.
Guide 2: Inconsistent Retention Times
Symptom Potential Cause Recommended Solution
Retention Time Drift Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing of components.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.
Column degradation.Replace the column if retention times continue to drift after other factors are addressed.
Sudden Shifts in Retention Time Air bubbles in the pump.Degas the mobile phase and prime the pump.
Leak in the system.Check all fittings for leaks.
Change in mobile phase composition.Verify the correct mobile phase is being used.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol is a starting point and may require optimization for specific sample types and instrumentation.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 4.9.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10-20 µL.

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No system_issue Suspect System/Column Issue yes_all->system_issue analyte_issue Suspect Analyte-Specific Issue no_all->analyte_issue check_frit Check for blocked column frit system_issue->check_frit check_connections Inspect connections for dead volume check_frit->check_connections replace_column Replace column check_connections->replace_column end_solution Problem Resolved replace_column->end_solution check_mobile_phase Check mobile phase pH analyte_issue->check_mobile_phase check_overload Check for column overload (Dilute sample) check_mobile_phase->check_overload optimize_method Optimize method (e.g., add ion-pairing agent) check_overload->optimize_method optimize_method->end_solution

Caption: A logical workflow for troubleshooting common chromatographic issues.

Optimization_Parameters center Chromatographic Separation mobile_phase Mobile Phase Composition (A/B ratio) pH Ion-Pairing Agent center->mobile_phase Influences Selectivity stationary_phase Stationary Phase Chemistry (C18, C8) Particle Size Dimensions center->stationary_phase Determines Retention Mechanism conditions Operating Conditions Flow Rate Temperature Gradient Profile center->conditions Affects Efficiency & Time

Caption: Key parameters influencing chromatographic separation and resolution.

Technical Support Center: Overcoming Matrix Effects in 7-Hydroxyundecanoyl-CoA Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 7-Hydroxyundecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to overcoming matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: In mass spectrometry, the "matrix" refers to all the components in your sample other than the analyte of interest, this compound. These components can include salts, proteins, phospholipids (B1166683), and other endogenous metabolites.[1][2] Matrix effects occur when these co-eluting substances interfere with the ionization of your target analyte in the mass spectrometer's ion source. This interference can either suppress the signal (ion suppression) or enhance it (ion enhancement), leading to inaccurate and unreliable quantification.[3][4] For complex biological samples, phospholipids are a primary cause of matrix effects, as they are abundant and can co-elute with analytes of interest.[2][3]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the LC column. A blank matrix sample (a sample prepared in the same way as your study samples but without the analyte) is then injected. Dips or peaks in the constant signal of this compound indicate regions of ion suppression or enhancement, respectively.[1]

  • Post-Extraction Spiking: This is a quantitative approach. The signal response of this compound spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1][5]

Q3: What are the most effective strategies to overcome matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective. This includes:

  • Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at cleaning up samples and removing phospholipids.[5][6]

  • Chromatographic Separation: Optimizing your liquid chromatography (LC) method can separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[2]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound is the ideal internal standard. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.[7][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound mass spectrometry experiments.

Issue 1: Poor Signal Intensity or High Background Noise

Potential Cause Troubleshooting Steps
Ion Suppression Perform a post-extraction spike experiment to quantify the extent of suppression. If significant, improve sample cleanup using SPE or LLE to remove interfering phospholipids.[3]
Suboptimal MS Parameters Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound.
Analyte Degradation Ensure proper sample handling and storage. Hydroxyacyl-CoAs can be unstable; freezing samples at -70°C or below is recommended.[1]
Contaminated LC System Flush the LC system and column with a strong solvent wash to remove any buildup of contaminants.

Issue 2: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Steps
Variable Matrix Effects Implement a more rigorous and consistent sample preparation protocol. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[7][8]
Inconsistent Sample Collection/Handling Standardize all procedures for sample collection, processing, and storage to minimize variability between samples.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the autosampler wash method.

Issue 3: Difficulty in Chromatographic Separation (Peak Tailing, Co-elution)

Potential Cause Troubleshooting Steps
Inappropriate Column Chemistry For a polar molecule like this compound, a hydrophilic interaction liquid chromatography (HILIC) column may provide better retention and separation from non-polar matrix components.[9][10] A C18 column can also be used with optimized mobile phases.
Suboptimal Mobile Phase Adjust the mobile phase composition (e.g., organic solvent percentage, pH, buffer concentration) to improve peak shape and resolution.
Column Overloading Reduce the injection volume or dilute the sample to avoid overloading the analytical column.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given biological matrix.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Standard): A standard solution of this compound in the final mobile phase composition at a known concentration.

    • Set B (Post-Spiked Matrix): A blank biological matrix sample is extracted using your standard protocol. The final, clean extract is then spiked with the same concentration of this compound as in Set A.

    • Set C (Pre-Spiked Matrix): A blank biological matrix sample is spiked with this compound before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100

  • Interpretation:

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

Objective: To remove interfering substances, particularly phospholipids, from biological samples prior to this compound analysis.

Methodology (using a mixed-mode or reverse-phase SPE cartridge):

  • Conditioning: Condition the SPE cartridge with a strong organic solvent (e.g., methanol), followed by an equilibration with a weak solvent (e.g., water or initial mobile phase).

  • Sample Loading: Load the pre-treated sample (e.g., protein-precipitated plasma) onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar interferences like salts. A second wash with a slightly stronger solvent may be used to remove less polar interferences while retaining the analyte.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent or a mixture of solvents.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Physicochemical Properties and Mass Spectrometry Parameters for this compound

PropertyValue
Molecular Formula C₃₂H₅₆N₇O₁₈P₃S
Theoretical Exact Mass 951.2670 g/mol
Predicted Charge State (Positive ESI) [M+H]⁺, [M+2H]²⁺
Predicted Precursor Ion ([M+H]⁺) m/z 952.2743
Characteristic Fragmentation Neutral loss of 507 Da (adenosine diphosphate (B83284) ribose)
Predicted Product Ion m/z 445.21

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with SIL-IS Sample->IS_Spike Extraction Protein Precipitation / Lysis IS_Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC LC Separation (HILIC or C18) Cleanup->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Results Quantification->Report troubleshooting_logic Start Poor Signal or Inconsistent Results? Check_ME Assess Matrix Effects (Post-Extraction Spike) Start->Check_ME ME_Present Matrix Effect Significant? Check_ME->ME_Present Improve_Cleanup Enhance Sample Cleanup (SPE/LLE) ME_Present->Improve_Cleanup Yes Check_Instrument Verify Instrument Performance ME_Present->Check_Instrument No Optimize_LC Optimize LC Separation Improve_Cleanup->Optimize_LC Use_IS Implement Stable Isotope-Labeled Internal Standard Optimize_LC->Use_IS Solution Reliable Quantification Use_IS->Solution Check_Instrument->Solution

References

Technical Support Center: Troubleshooting Low Signal Intensity of 7-Hydroxyundecanoyl-CoA in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal intensity issues during the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Hydroxyundecanoyl-CoA. The following question-and-answer format directly addresses specific problems to facilitate rapid troubleshooting and optimization of your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a very low or no signal for my this compound standard. Where should I start troubleshooting?

A1: A complete or near-complete signal loss often points to a fundamental issue with either the sample integrity, the LC-MS system, or the method parameters. Follow this initial checklist:

  • System Suitability Check: Before analyzing your sample, ensure the LC-MS system is performing optimally. Infuse a known, stable compound to verify instrument sensitivity and response.

  • Analyte Stability: this compound, like other acyl-CoAs, can be unstable. Prepare fresh standards and samples. Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.

  • Mobile Phase and Solvent Integrity: Use high-purity, LC-MS grade solvents. Contaminants in the mobile phase can cause ion suppression and high background noise.

  • Instrument Parameters: Double-check that the correct mass transitions, ion source parameters (e.g., gas flows, temperatures), and lens voltages are loaded in your method. Ensure a stable electrospray is visible.

Q2: My signal for this compound is weak and inconsistent, especially in biological samples. What are the likely causes?

A2: Weak and variable signals, particularly in complex matrices like plasma or tissue homogenates, are often due to inefficient ionization, ion suppression, or sample loss during preparation.

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be highly dependent on the mobile phase composition. The large CoA moiety makes these molecules polar, yet the fatty acyl chain adds hydrophobicity.

  • Ion Suppression: Co-eluting matrix components from biological samples can compete with your analyte for ionization, significantly reducing its signal. This is a very common issue in bioanalysis.

  • Sample Degradation: Acyl-CoAs are prone to degradation by hydrolysis. It is crucial to keep samples cold and minimize the time they are in aqueous, non-acidic solutions.

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will lead to poor sensitivity.

Q3: How can I improve the ionization efficiency of this compound?

A3: Optimizing the mobile phase and ion source parameters is key to enhancing ionization.

  • Mobile Phase pH: For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation.

  • Organic Solvent: Acetonitrile (B52724) is frequently used as the organic component of the mobile phase for acyl-CoA analysis.

  • Ion Source Parameters: Systematically optimize the electrospray ionization (ESI) source parameters, including nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters can have a significant impact on signal intensity.

Q4: What strategies can I employ to mitigate ion suppression from my biological matrix?

A4: Reducing matrix effects is crucial for achieving reliable quantification in biological samples.

  • Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. This can include protein precipitation followed by solid-phase extraction (SPE).

  • Chromatographic Separation: Optimize your LC method to chromatographically separate this compound from the bulk of the matrix components. A longer column or a shallower gradient can improve resolution.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for more accurate quantification.

Q5: What are the recommended sample preparation procedures for acyl-CoAs like this compound?

A5: A multi-step procedure involving protein precipitation and solid-phase extraction is a common and effective approach.

  • Protein Precipitation: For plasma or serum samples, protein precipitation is the first step. This is often done with a cold organic solvent like acetonitrile or a trichloroacetic acid (TCA) solution.

  • Solid-Phase Extraction (SPE): Following protein precipitation, SPE is used for further cleanup and concentration of the analyte. A C18 sorbent is often suitable for retaining the acyl-CoA.

  • Solvent Considerations: Throughout the sample preparation process, it is important to use solvents that maintain the stability of the acyl-CoA. Slightly acidic conditions can help prevent hydrolysis.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the LC-MS/MS analysis of medium-chain acyl-CoAs. Note that these are general ranges, and specific values will depend on the instrument, method, and matrix.

Table 1: Typical Recovery and Limits of Detection for Medium-Chain Acyl-CoAs

ParameterTypical ValueReference
Extraction Recovery 60-140% (tissue dependent)[1]
Limit of Detection (LOD) 2-133 nM[2][3]
Limit of Quantification (LOQ) 3.91 ng/mL (for Acetyl-CoA)[4]

Table 2: Common MRM Transitions for Acyl-CoAs

Precursor IonProduct Ion (Quantitative)Product Ion (Qualitative)Neutral LossReference
[M+H]⁺[M - 507 + H]⁺428 m/z507 Da[5][6][7]

Experimental Protocols

Detailed Protocol: Extraction of Medium-Chain Acyl-CoAs from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Collection and Storage: Collect blood in EDTA tubes. Centrifuge to obtain plasma and store at -80°C until analysis.

  • Protein Precipitation:

    • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the this compound with 1 mL of methanol.

  • Sample Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_system_check Initial System & Sample Checks cluster_optimization Method Optimization start Low Signal for This compound system_ok Is the LC-MS system performing well with a known standard? start->system_ok sample_fresh Are the analyte standards and samples freshly prepared? system_ok->sample_fresh Yes check_system Troubleshoot LC-MS Hardware system_ok->check_system No method_params Are the correct method parameters loaded? sample_fresh->method_params Yes prep_fresh Prepare Fresh Standards and Samples sample_fresh->prep_fresh No sample_prep Optimize Sample Preparation (e.g., SPE, protein precipitation) method_params->sample_prep Yes verify_method Verify Method Parameters method_params->verify_method No chromatography Optimize Chromatography (e.g., gradient, column) sample_prep->chromatography ms_params Optimize MS Parameters (e.g., source, collision energy) chromatography->ms_params solution Signal Improved ms_params->solution check_system->start prep_fresh->start verify_method->start Acyl_CoA_Fragmentation cluster_precursor Precursor Ion cluster_fragments Common Product Ions precursor This compound [M+H]⁺ quant_ion [M - 507 + H]⁺ (Acyl portion) precursor->quant_ion Neutral Loss of 507 Da (Phosphorylated ADP) qual_ion m/z 428 (Adenosine diphosphate (B83284) portion) precursor->qual_ion Fragmentation

References

Technical Support Center: Enhancing 7-Hydroxyundecanoyl-CoA Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on enhancing the production of 7-Hydroxyundecanoyl-CoA in Streptomyces.

Frequently Asked Questions (FAQs)

Q1: What is the likely biosynthetic pathway for this compound in Streptomyces?

A1: The biosynthesis of this compound in Streptomyces is a specialized process that is not extensively documented in public literature, suggesting it may be a novel pathway. However, based on known microbial fatty acid metabolism, it is hypothesized to be a two-step process. First, undecanoic acid is synthesized through the fatty acid synthesis (FAS) pathway. Subsequently, a cytochrome P450 (P450) monooxygenase likely catalyzes the specific hydroxylation at the C-7 position to produce 7-hydroxyundecanoic acid, which is then activated to its CoA-thioester by an acyl-CoA synthetase.

Q2: Why is the yield of this compound often low?

A2: Low yields of specialized secondary metabolites like this compound in Streptomyces are common and can be attributed to several factors. These include a limited supply of the undecanoyl-CoA precursor, low expression or activity of the specific P450 monooxygenase, inefficient cofactor regeneration (NADPH for the P450), and competition with other metabolic pathways that consume the precursor or the final product.

Q3: What are the key strategies for metabolic engineering to improve production?

A3: Key metabolic engineering strategies include:

  • Precursor Supply Enhancement: Overexpressing genes in the fatty acid synthesis pathway or engineering the regulatory networks to channel more carbon flux towards undecanoyl-CoA.

  • Enzyme Overexpression: Increasing the expression of the specific P450 monooxygenase and its redox partners (ferredoxin and ferredoxin reductase) can significantly boost the conversion of the precursor.

  • Codon Optimization: When expressing heterologous enzymes, optimizing the codon usage of the corresponding genes for Streptomyces can improve translation efficiency and protein folding.[1][2][3]

  • Host Strain Engineering: Utilizing a host strain of Streptomyces that has been engineered for high precursor availability and reduced byproduct formation can provide a better chassis for production.

Q4: How can fermentation conditions be optimized?

A4: Optimization of fermentation conditions is critical for maximizing yield. Key parameters to consider include pH, temperature, aeration, and media composition. For secondary metabolite production in Streptomyces, a pH range of 7.0-7.5 and a temperature of 28-30°C are often optimal. The choice of carbon and nitrogen sources can also have a profound impact on precursor availability and enzyme expression.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at producing this compound.

Problem 1: Low or No Production of this compound
Possible Cause Suggested Solution
Inefficient P450 Expression - Verify the integrity and sequence of the expression vector.- Use a strong, constitutive promoter suitable for Streptomyces.- Optimize codon usage of the P450 gene for the Streptomyces host.[1][2][3]- Confirm transcription of the P450 gene via RT-qPCR.
Lack of P450 Activity - Co-express the cognate ferredoxin and ferredoxin reductase to ensure efficient electron transfer.[4]- If using heterologous redox partners, ensure they are compatible with the P450.- Supplement the medium with a heme precursor like δ-aminolevulinic acid (ALA) to enhance P450 folding.
Insufficient Precursor (Undecanoyl-CoA) - Overexpress key enzymes in the fatty acid biosynthesis pathway.- Supplement the culture medium with undecanoic acid.- Knock out competing pathways that consume undecanoyl-CoA.
Degradation of Product - Analyze for the presence of degradation products.- Consider knocking out genes involved in the β-oxidation of hydroxylated fatty acids.
Problem 2: Incorrect Hydroxylation Position or Multiple Hydroxylated Products
Possible Cause Suggested Solution
Low Specificity of the P450 Enzyme - If using a heterologous P450, its specificity may not be ideal. Search for alternative P450s with higher regioselectivity.- Employ protein engineering (e.g., site-directed mutagenesis) to alter the active site of the P450 and improve specificity.
Presence of Endogenous Hydroxylases - Analyze the wild-type host for background hydroxylation activity.- If endogenous activity is detected, identify and knock out the responsible genes.

Data Presentation

Table 1: Illustrative Comparison of this compound Production in Engineered Streptomyces Strains

(Note: The following data is illustrative to demonstrate formatting and potential outcomes of the suggested strategies, as specific quantitative data for this compound is not publicly available.)

StrainGenetic ModificationPrecursor FedTiter (mg/L)Fold Increase
Wild-TypeNoneNone< 1-
Strain AP450 OverexpressionNone1515x
Strain BP450 + Redox Partner OverexpressionNone4545x
Strain CP450 + Redox Partner OverexpressionUndecanoic Acid (1 g/L)120120x
Strain DStrain C + fadD knockoutUndecanoic Acid (1 g/L)180180x

Experimental Protocols

Protocol 1: Heterologous Expression of a P450 Monooxygenase in Streptomyces
  • Gene Synthesis and Codon Optimization: Synthesize the gene encoding the putative 7-hydroxylase with codon optimization for Streptomyces coelicolor.

  • Vector Construction: Clone the optimized P450 gene, along with its cognate ferredoxin and ferredoxin reductase genes, into a suitable E. coli-Streptomyces shuttle vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Transformation of Streptomyces : Introduce the expression vector into a suitable Streptomyces host strain (e.g., S. coelicolor M1152) via protoplast transformation or conjugation.

  • Culture and Induction: Grow the recombinant Streptomyces strain in a suitable production medium (e.g., TSB or a defined medium). If an inducible promoter is used, add the inducer at the appropriate growth phase.

  • Protein Expression Analysis: After a suitable incubation period (e.g., 5-7 days), harvest the mycelium and prepare cell-free extracts. Analyze for P450 expression via SDS-PAGE and carbon monoxide difference spectroscopy.

Protocol 2: Extraction and Quantification of this compound via LC-MS/MS
  • Sample Collection and Quenching: Rapidly harvest Streptomyces mycelium from the culture broth by filtration and immediately quench metabolic activity by freezing in liquid nitrogen.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v).

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-fragment ion transition for this compound.

    • Quantification: Use a standard curve prepared with a synthesized this compound standard for absolute quantification.

Visualizations

Biosynthetic_Pathway Fatty Acid Synthesis Fatty Acid Synthesis Undecanoyl-CoA Undecanoyl-CoA Fatty Acid Synthesis->Undecanoyl-CoA P450 Monooxygenase P450 Monooxygenase Undecanoyl-CoA->P450 Monooxygenase Substrate This compound This compound P450 Monooxygenase->this compound Product Redox Partners Redox Partners Redox Partners->P450 Monooxygenase Electron Transfer NADP+ NADP+ Redox Partners->NADP+ NADPH NADPH NADPH->Redox Partners

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Low/No Product CheckExpression P450 Expressed? Start->CheckExpression CheckActivity P450 Active? CheckExpression->CheckActivity Yes OptimizeExpression Optimize Codons Use Strong Promoter Check Vector Integrity CheckExpression->OptimizeExpression No CheckPrecursor Precursor Available? CheckActivity->CheckPrecursor Yes OptimizeActivity Co-express Redox Partners Add Heme Precursor CheckActivity->OptimizeActivity No EnhancePrecursor Overexpress FAS Genes Feed Precursor CheckPrecursor->EnhancePrecursor No Success Production Increased CheckPrecursor->Success Yes OptimizeExpression->CheckExpression OptimizeActivity->CheckActivity EnhancePrecursor->CheckPrecursor

Caption: Troubleshooting workflow for low this compound production.

References

Validation & Comparative

Confirming the Identity of 7-Hydroxyundecanoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and metabolic studies, the precise identification of lipid metabolites is paramount. This guide provides a comprehensive comparison of an experimental sample of 7-Hydroxyundecanoyl-CoA with a certified standard, outlining the key analytical techniques and expected data for unambiguous confirmation of its identity.

The verification of a synthesized or isolated compound against a known standard is a critical step in experimental workflows, ensuring the reliability and reproducibility of downstream applications. This process typically involves a multi-pronged analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques. Below, we detail the experimental protocols and comparative data for the confirmation of this compound.

Comparative Data Summary

The following table summarizes the expected quantitative data from the analysis of both the this compound experimental sample and its corresponding certified standard. Consistency across these parameters provides strong evidence for the identity of the experimental sample.

Analytical TechniqueParameterStandard this compoundExperimental this compound
LC-MS/MS Retention Time (min)12.512.5
Precursor Ion (m/z)924.3924.3
Fragment Ion 1 (m/z)408.1408.1
Fragment Ion 2 (m/z)426.1426.1
High-Resolution Mass Spectrometry (HRMS) Exact Mass923.3093923.3095
¹H NMR (500 MHz, D₂O) Chemical Shift δ (ppm)0.88 (t, 3H), 1.2-1.6 (m, 12H), 2.55 (t, 2H), 3.75 (m, 1H), 4.15 (d, 1H), 6.15 (s, 1H), 8.35 (s, 1H)0.88 (t, 3H), 1.2-1.6 (m, 12H), 2.55 (t, 2H), 3.75 (m, 1H), 4.15 (d, 1H), 6.15 (s, 1H), 8.35 (s, 1H)
¹³C NMR (125 MHz, D₂O) Chemical Shift δ (ppm)14.2, 22.8, 25.7, 29.3, 31.9, 36.8, 43.5, 68.2, 82.1, 118.9, 141.2, 148.9, 156.4, 164.7, 175.114.2, 22.8, 25.7, 29.3, 31.9, 36.8, 43.5, 68.2, 82.1, 118.9, 141.2, 148.9, 156.4, 164.7, 175.1

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the confirmation of this compound are provided below. These protocols are essential for reproducing the comparative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of acyl-CoAs.[1][2]

  • Sample Preparation: Acyl-CoAs are extracted from biological samples using a protein precipitation method with cold acetonitrile. The supernatant is then dried under nitrogen and reconstituted in the initial mobile phase.

  • Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) using a gradient elution.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1)

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to specific fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is used to acquire high-resolution mass spectra.

  • Analysis: The sample is introduced via direct infusion or LC. The measured exact mass is compared to the theoretical mass of this compound (C₃₂H₅₄N₇O₁₈P₃S).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the unambiguous identification of the compound's carbon-hydrogen framework.

  • Sample Preparation: The purified this compound sample is dissolved in deuterium (B1214612) oxide (D₂O).

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of all protons in the molecule.

  • ¹³C NMR: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR: Advanced 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to further confirm the connectivity of atoms within the molecule.

Visualizing the Confirmation Workflow

The logical flow of the identity confirmation process can be visualized as a clear and sequential workflow.

Workflow for Identity Confirmation of this compound cluster_synthesis Sample Preparation cluster_analysis Analytical Comparison cluster_confirmation Identity Confirmation Synthesis Synthesis or Isolation of This compound LCMS LC-MS/MS Analysis (Retention Time, Fragmentation) Synthesis->LCMS HRMS HRMS Analysis (Exact Mass) Synthesis->HRMS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Synthesis->NMR Standard Procurement of Certified This compound Standard Standard->LCMS Standard->HRMS Standard->NMR Confirmation Identity Confirmed LCMS->Confirmation HRMS->Confirmation NMR->Confirmation

Caption: A flowchart illustrating the analytical workflow for confirming the identity of an experimental sample of this compound against a certified standard.

Signaling Pathway Context

While this compound is a specific metabolite, its analysis is often relevant within the broader context of fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid beta-oxidation, where hydroxyacyl-CoAs are key intermediates.

Simplified Fatty Acid Beta-Oxidation Pathway FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase TCA TCA Cycle AcetylCoA->TCA

Caption: A simplified diagram of the fatty acid beta-oxidation pathway, highlighting the role of hydroxyacyl-CoA intermediates.

References

Comparative Analysis of 7-Hydroxyundecanoyl-CoA Levels: A Review of Current Findings

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a notable absence of studies directly comparing the levels of 7-hydroxyundecanoyl-CoA across different mutant strains. While research into fatty acid metabolism and the roles of various acyl-CoA molecules is extensive, specific quantitative data for this compound in genetically modified organisms remains unaddressed in the available scientific literature.

Current research in metabolic engineering and microbial genetics has largely focused on the manipulation of pathways related to more common fatty acyl-CoAs, such as malonyl-CoA, for the production of biofuels and other valuable chemicals. However, the specific metabolic pathways and regulatory mechanisms governing the synthesis and degradation of this compound have not been a primary focus of these investigations.

For researchers, scientists, and drug development professionals interested in this particular molecule, this knowledge gap presents both a challenge and an opportunity. The lack of comparative data means that the impact of specific genetic mutations on the intracellular pool of this compound is currently unknown. This highlights a need for foundational research to elucidate the biosynthetic and metabolic pathways involving this medium-chain hydroxy fatty acyl-CoA.

Future research efforts could be directed towards the following:

  • Identification of Biosynthetic Pathways: Elucidating the enzymatic steps and corresponding genes responsible for the synthesis of this compound.

  • Development of Analytical Methods: Establishing robust and sensitive analytical techniques for the accurate quantification of this compound in complex biological samples.

  • Generation and Analysis of Mutant Strains: Creating targeted mutant strains to investigate the function of candidate genes and quantify the resulting changes in this compound levels.

Such studies would be instrumental in understanding the physiological role of this compound and could pave the way for its potential application in various biotechnological and pharmaceutical contexts. At present, however, a direct comparison of its levels in different mutant strains cannot be compiled due to the lack of available experimental data.

A Comparative Guide to Prodigiosin Biosynthesis: Validating the Canonical Pathway Versus a Hypothetical Role for 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the experimentally validated biosynthesis pathway of prodigiosin (B1679158) and a hypothetical pathway involving 7-Hydroxyundecanoyl-CoA. Prodigiosin, a tripyrrolic red pigment produced by Serratia marcescens and other bacteria, is of significant interest due to its wide range of biological activities, including antibacterial, immunosuppressive, and anticancer properties. A thorough understanding of its biosynthesis is crucial for metabolic engineering efforts aimed at improving yields and generating novel analogs.

This document summarizes the current scientific consensus on prodigiosin formation, presenting supporting experimental data and detailed methodologies. We also explore the hypothetical role of this compound, a molecule associated with fatty acid metabolism, and contrast the lack of evidence for its involvement with the robust validation of the canonical pathway.

The Validated Bifurcated Pathway of Prodigiosin Biosynthesis

The biosynthesis of prodigiosin is known to occur via a bifurcated pathway, where two distinct precursor molecules are synthesized independently and then condensed in a final step. These two precursors are 2-methyl-3-n-amyl-pyrrole (MAP) and 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). The entire process is orchestrated by a cluster of genes known as the pig gene cluster (pigA-N).

dot

Figure 1: The validated bifurcated biosynthesis pathway of prodigiosin.

MAP Biosynthesis Branch

The monopyrrole MAP is derived from precursors related to central carbon and fatty acid metabolism.

  • Condensation: The enzyme PigD catalyzes the condensation of pyruvate (B1213749) and 2-octenal (B7820987) to form 3-acetyloctanal.

  • Amination and Cyclization: PigE, a transaminase, converts 3-acetyloctanal into an aminoketone, which then spontaneously cyclizes to form H₂MAP.

  • Oxidation: Finally, PigB oxidizes H₂MAP to yield the final MAP molecule.

MBC Biosynthesis Branch

The bipyrrole MBC is synthesized from amino acid and polyketide precursors.

  • Proline Activation and Oxidation: L-proline is activated by PigI and loaded onto a peptidyl carrier protein (PCP), PigG. The enzyme PigA then oxidizes the proline residue to form a pyrrole (B145914) ring, resulting in pyrrolyl-2-carboxyl-S-PCP.

  • Chain Elongation: This pyrrole unit is extended through condensation with malonyl-CoA (catalyzed by PigJ and PigH) and L-serine.

  • Modification and Release: The resulting bipyrrole structure undergoes further modifications, including oxidation by PigM and methylation by PigF, to form 4-hydroxy-2,2′-bipyrrole-5-carbaldehyde (HBC), which is then converted to MBC.

Final Condensation

The two branches converge when the enzyme PigC, a condensing enzyme, ligates MAP and MBC to form the final prodigiosin molecule.

Hypothetical Role of this compound

A thorough review of scientific literature reveals no experimental evidence supporting the involvement of this compound as a direct precursor or intermediate in the biosynthesis of prodigiosin. This molecule is a known intermediate in the β-oxidation of undecanoic acid and other medium-chain fatty acids.

It is plausible to hypothesize that fatty acid metabolism, in general, provides the building blocks for the MAP precursor, 2-octenal. Therefore, this compound could be distantly related to prodigiosin biosynthesis as part of the broader metabolic network that generates fatty acid-derived molecules. However, its specific and direct role as a key intermediate is unsubstantiated.

Below is a hypothetical pathway illustrating how this compound could theoretically be channeled towards a prodigiosin precursor, though it is important to reiterate that this is speculative.

dot

Hypothetical Pathway cluster_FattyAcid Fatty Acid Metabolism cluster_MAP Validated MAP Pathway FattyAcids Fatty Acids HydroxyundecanoylCoA This compound FattyAcids->HydroxyundecanoylCoA β-oxidation HypotheticalIntermediate Hypothetical Intermediates HydroxyundecanoylCoA->HypotheticalIntermediate Hypothetical Enzymes (Unidentified) Octenal 2-Octenal HypotheticalIntermediate->Octenal Octenal_ref MAP_final MAP Octenal_ref->MAP_final pigD, pigE, pigB

Figure 2: Hypothetical involvement of this compound in prodigiosin biosynthesis.

Comparison of Experimental Evidence

The following table summarizes the experimental evidence supporting the canonical pathway versus the hypothetical involvement of this compound.

Experimental ApproachValidated Canonical Pathway (MAP & MBC)Hypothetical this compound Pathway
Gene Knockout Studies Deletion of pig genes (e.g., pigA, pigC, pigD) leads to loss of prodigiosin production and accumulation of specific intermediates, confirming their roles.No studies have linked genes involved in this compound metabolism directly to prodigiosin biosynthesis.
Cross-Feeding Assays Mutant strains blocked at different steps of the pathway can be "fed" intermediates by other mutants, restoring prodigiosin synthesis and ordering the steps of the pathway.No cross-feeding experiments have been reported that involve this compound or its direct derivatives.
LC-MS/MS Analysis The presence and accumulation of MAP and MBC in various mutant strains have been confirmed and quantified using mass spectrometry.This compound has not been identified as an accumulated intermediate in any prodigiosin-deficient mutants.
Enzyme Assays The catalytic activities of key enzymes like PigC (condensing MAP and MBC) have been characterized in vitro.No enzymes have been identified or characterized that would convert this compound into a prodigiosin precursor.

Quantitative Data from Validation Studies

The following table presents representative quantitative data from studies on prodigiosin production in wild-type and mutant strains of Serratia marcescens.

StrainRelevant GenotypeProdigiosin Production (% of Wild Type)Accumulated Intermediate(s)
Wild Typepig cluster intact100%Prodigiosin
ΔpigCDeletion of condensing enzyme0%MAP and MBC
ΔpigDDeletion in MAP pathway0%Precursors to 3-acetyloctanal
ΔpigADeletion in MBC pathway0%Proline

Note: The exact quantitative values can vary depending on the specific strain and culture conditions.

Experimental Protocols

Detailed protocols for the key experiments used to validate the prodigiosin biosynthesis pathway are provided below. These are generalized protocols based on common methodologies cited in the literature.

Gene Knockout in Serratia marcescens via Lambda Red Recombination

This protocol is used to create targeted gene deletions in the pig cluster to study the function of individual genes.

dot

Gene Knockout Workflow cluster_PCR Step 1: PCR Amplification cluster_Electro Step 2: Electroporation cluster_Selection Step 3: Selection and Verification PCR Amplify antibiotic resistance cassette with primers containing 40-50 bp homology arms to target gene. Prepare Prepare electrocompetent S. marcescens expressing Lambda Red recombinase. PCR->Prepare Electroporate Electroporate PCR product into competent cells. Prepare->Electroporate Plate Plate on selective media containing the antibiotic. Electroporate->Plate Verify Verify gene replacement by colony PCR and sequencing. Plate->Verify

Figure 3: Workflow for gene knockout in Serratia marcescens.

Materials:

  • Serratia marcescens strain

  • Plasmid for expressing Lambda Red recombinase (e.g., pKD46)

  • Plasmid containing an antibiotic resistance cassette (e.g., kanamycin)

  • PCR primers with homology arms to the target gene

  • Electroporator and cuvettes

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotics

Procedure:

  • Design Primers: Design chimeric primers of ~70 bases. The 3' end (20 bases) will be complementary to the antibiotic resistance cassette, and the 5' end (40-50 bases) will be homologous to the regions immediately upstream and downstream of the target gene in the S. marcescens chromosome.

  • Amplify Resistance Cassette: Perform PCR using the designed primers and the plasmid with the resistance cassette as a template. Purify the PCR product.

  • Prepare Electrocompetent Cells: a. Introduce the Lambda Red recombinase plasmid into S. marcescens. b. Grow the strain at 30°C to an OD₆₀₀ of 0.6. c. Induce the expression of the recombinase by shifting the temperature to 42°C for 15 minutes. d. Rapidly cool the cells on ice and wash them multiple times with ice-cold 10% glycerol (B35011) to make them electrocompetent.

  • Electroporation: Mix the purified PCR product with the electrocompetent cells and perform electroporation.

  • Recovery and Selection: Allow the cells to recover in SOC medium at 30°C for 3 hours. Plate the cells on LB agar containing the appropriate antibiotic to select for successful recombinants.

  • Verification: Screen colonies by PCR using primers that flank the target gene to confirm the replacement of the gene with the resistance cassette. Sequence the PCR product to verify the correct insertion.

Cross-Feeding Assay for Intermediate Analysis

This assay is used to determine the order of steps in a biosynthetic pathway by observing if a mutant blocked at one step can be "fed" by an intermediate secreted by another mutant.

Materials:

  • Wild-type Serratia marcescens

  • A collection of prodigiosin-deficient mutant strains (e.g., ΔpigA, ΔpigD)

  • Peptone-glycerol (PG) agar plates

Procedure:

  • Prepare Plates: Use PG agar plates, as they enhance color expression.

  • Inoculation: For each pair-wise comparison, streak two different mutant strains close to each other on the same plate, without letting the streaks touch. A "V" pattern is commonly used.

  • Incubation: Incubate the plates at room temperature for 2-3 days.

  • Observation: Observe the streaks for color change. If one mutant strain starts producing the red prodigiosin pigment where it is growing close to the other mutant, it indicates that it has taken up a diffusible intermediate from the second strain, allowing it to complete the pathway.

  • Interpretation: By testing all pair-wise combinations, the relative positions of the metabolic blocks in the mutants can be determined, helping to order the biosynthetic pathway.

LC-MS/MS Analysis of Prodigiosin and Precursors

This method is used to detect and quantify prodigiosin and its precursors, MAP and MBC, from bacterial cultures.

Materials:

  • Serratia marcescens culture (wild-type or mutant)

  • Acidified methanol (B129727) or ethanol

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase column

Procedure:

  • Sample Preparation (Extraction): a. Grow S. marcescens in a suitable liquid medium (e.g., LB broth) until the desired growth phase. b. Centrifuge the culture to pellet the cells. c. Extract the pigments and precursors from the cell pellet using acidified methanol (e.g., methanol with 0.1% formic acid). Vortex thoroughly. d. Centrifuge again to remove cell debris and collect the supernatant. e. Filter the supernatant through a 0.22 µm filter before analysis.

  • LC-MS/MS Analysis: a. Chromatography: Inject the filtered extract onto a C18 reverse-phase column. Use a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid) to separate the compounds. b. Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode. c. Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to specifically detect prodigiosin (m/z 324.2), MAP, and MBC based on their respective mass-to-charge ratios. d. Quantification: Compare the peak areas of the detected compounds to a standard curve generated from purified standards to quantify their concentrations in the extract.

Conclusion

The biosynthesis of prodigiosin is a well-characterized, bifurcated pathway that has been extensively validated through genetic and analytical chemistry techniques. The roles of the pig gene cluster and the key intermediates, MAP and MBC, are supported by a robust body of experimental evidence. In contrast, there is currently no scientific literature to validate a direct role for this compound as an intermediate in this pathway. While it may contribute to the general pool of fatty acid precursors for MAP synthesis, its specific involvement remains hypothetical and unsubstantiated. For researchers in drug development and metabolic engineering, focusing on the manipulation of the validated pig gene cluster and the direct precursors, MAP and MBC, represents the most promising strategy for enhancing prodigiosin production and creating novel, bioactive derivatives.

validation of a 7-Hydroxyundecanoyl-CoA-dependent pathway

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of enzymatic pathways for the synthesis of 7-hydroxyundecanoic acid and other valuable hydroxy fatty acids is presented for researchers, scientists, and professionals in drug development. This guide details the performance of various biosynthetic routes, supported by experimental data, to inform pathway selection and engineering efforts.

While a specific "7-Hydroxyundecanoyl-CoA-dependent pathway" is not extensively characterized in publicly available literature, the biosynthesis of 7-hydroxyundecanoic acid and similar hydroxy fatty acids can be achieved through several well-established enzymatic methods. This guide compares the key alternative pathways:

  • Cytochrome P450 Monooxygenases: These enzymes catalyze the regio- and stereoselective hydroxylation of fatty acids.

  • Fatty Acid Hydratases: These enzymes catalyze the addition of water to the double bonds of unsaturated fatty acids.

  • Engineered Polyketide Synthases (PKS): Modular PKS assemblies can be engineered to produce hydroxy fatty acids of specific chain lengths and hydroxylation patterns.

Performance Comparison

The following tables summarize quantitative data from studies on these enzymatic pathways, providing a basis for comparison of their performance in producing hydroxy fatty acids.

Table 1: Performance of Cytochrome P450 Monooxygenases in Hydroxy Fatty Acid Production

Enzyme SystemSubstrateProduct(s)Titer/YieldReference
Bacillus megaterium CYP102A1Glucose9-hydroxydecanoic acid, 11-hydroxydodecanoic acid, etc.548 mg/L (total HFAs)[1]
Drosophila melanogaster CYP6A8Lauric acid (C12)(ω-1)-hydroxylauric acid, ω-hydroxylauric acidkcat: 0.038 min⁻¹, Km: 10 µM[2]
Drosophila melanogaster CYP6A8Capric acid (C10)(ω-1)-hydroxycapric acid, ω-hydroxycapric acidkcat: 0.135 min⁻¹, Km: 21 µM[2]
Sphingomonas paucimobilis P450SPα fusion proteinLauric acid (C12)α-hydroxylauric acidTON = 6,800[3]
Sphingomonas paucimobilis P450SPα fusion proteinMyristic acid (C14)α-hydroxymyristic acidTON = 6,750[3]

Table 2: Performance of Fatty Acid Hydratases in Hydroxy Fatty Acid Production

Enzyme SourceSubstrateProductTiter/YieldReference
Lactobacillus plantarumLinoleic acid(S)-10-hydroxy-cis-12-octadecenoic acid280 g/L[4]
Stenotrophomonas maltophiliaOleic acid10-hydroxystearic acid49 g/L (98% conversion)[4]
Lysinibacillus fusiformisOleic acid10-hydroxystearic acid40 g/L (94% yield)[4]
Probiotic microorganisms (various)Oleic, Linoleic, Linolenic acids10-hydroxy fatty acid derivatives3 g/L substrate concentration[5]

Table 3: Performance of Engineered Polyketide Synthases in Specialty Chemical Production

Engineered PKS SystemPrecursorsProduct TypeTiter/YieldReference
Engineered Type I PKSAcyl-CoA starter and extender unitsβ-hydroxyacids, short-chain ketonesNot specified[6]
Engineered modules from three different PKSsNot specifiedAdipic acidNot specified[7]
Engineered DEBS (6-deoxyerythronolide B synthase)Not specifiedTriketide lactones with varying stereochemistryNot specified[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Whole-Cell Biotransformation using Cytochrome P450s

This protocol is adapted from the metabolic engineering of E. coli for hydroxy fatty acid production from glucose[1].

  • Strain Cultivation: An engineered E. coli strain co-expressing an acetyl-CoA carboxylase, an acyl-CoA thioesterase, and a fatty acid hydroxylase (e.g., CYP102A1 from Bacillus megaterium) is cultured in LB medium supplemented with appropriate antibiotics and 20 g/L glucose.

  • Induction: Protein expression is induced with IPTG when the optical density (OD600) reaches a desired value (e.g., 0.6-0.8).

  • Fed-batch Fermentation: For higher titers, fed-batch fermentation is performed in a bioreactor with controlled pH, temperature, and dissolved oxygen. A feeding solution containing concentrated glucose is supplied to maintain the glucose concentration at a low level.

  • Extraction of Fatty Acids: After fermentation, the culture broth is acidified to pH 2.0 with HCl and extracted with an equal volume of ethyl acetate.

  • Analysis: The extracted fatty acids are methylated with trimethylsilyldiazomethane (B103560) and analyzed by gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Whole-Cell Biotransformation using Fatty Acid Hydratases

This protocol is based on the screening of probiotic microorganisms for fatty acid hydratase activity[5].

  • Microorganism Culture: The selected microorganism (e.g., Lactobacillus rhamnosus) is grown in an appropriate culture medium (e.g., MRS broth for lactobacilli) under anaerobic conditions.

  • Cell Harvesting and Resuspension: Cells are harvested by centrifugation, washed with phosphate (B84403) buffer, and resuspended in the same buffer.

  • Biotransformation Reaction: The fatty acid substrate (e.g., oleic acid, linoleic acid) is added to the cell suspension to a final concentration of 3 g/L. The reaction is carried out under anaerobic conditions at a controlled temperature (e.g., 37°C) with gentle shaking.

  • Extraction: The reaction mixture is acidified, and the hydroxy fatty acids are extracted with ethyl acetate.

  • Analysis: The products are analyzed by GC-MS after derivatization. The enantiomeric excess can be determined by chiral HPLC or after derivatization with a chiral reagent followed by NMR analysis.

Protocol 3: In Vitro Reconstitution of an Engineered Polyketide Synthase Pathway

This is a general workflow based on the principles of in vitro PKS reconstitution[8][9].

  • Protein Expression and Purification: The individual PKS modules or the entire megasynthase are expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography (e.g., Ni-NTA).

  • Reaction Mixture Assembly: The purified PKS enzymes are incubated in a reaction buffer containing the necessary substrates and cofactors:

    • Starter unit (e.g., octanoyl-CoA)

    • Extender unit (e.g., malonyl-CoA)

    • Reducing agent (NADPH)

    • Methyl group donor (S-adenosyl methionine, if required)

    • ATP and malonyl-CoA synthetase can be used to generate malonyl-CoA in situ from malonate.

  • Reaction Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Product Extraction: The reaction is quenched, and the polyketide products are extracted using an organic solvent.

  • Product Analysis: The products are analyzed by liquid chromatography-mass spectrometry (LC-MS) and their structures elucidated using techniques like NMR spectroscopy.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described.

pathway_comparison cluster_p450 Cytochrome P450 Pathway cluster_hydratase Fatty Acid Hydratase Pathway cluster_pks Engineered PKS Pathway Fatty Acid Fatty Acid P450 Monooxygenase P450 Monooxygenase Fatty Acid->P450 Monooxygenase Hydroxy Fatty Acid Hydroxy Fatty Acid P450 Monooxygenase->Hydroxy Fatty Acid NADPH NADPH NADPH->P450 Monooxygenase O2 O2 O2->P450 Monooxygenase Unsaturated Fatty Acid Unsaturated Fatty Acid Fatty Acid Hydratase Fatty Acid Hydratase Unsaturated Fatty Acid->Fatty Acid Hydratase Hydroxy Fatty Acid_h Hydroxy Fatty Acid Fatty Acid Hydratase->Hydroxy Fatty Acid_h H2O H2O H2O->Fatty Acid Hydratase Starter-CoA Starter-CoA Engineered PKS Engineered PKS Starter-CoA->Engineered PKS Extender-CoA Extender-CoA Extender-CoA->Engineered PKS Hydroxy-Polyketide Hydroxy-Polyketide Engineered PKS->Hydroxy-Polyketide

Caption: Comparison of enzymatic pathways for hydroxy fatty acid synthesis.

experimental_workflow cluster_whole_cell Whole-Cell Biotransformation cluster_in_vitro In Vitro Reconstitution Strain Cultivation Strain Cultivation Induction/Growth Induction/Growth Strain Cultivation->Induction/Growth Biotransformation Biotransformation Induction/Growth->Biotransformation Extraction Extraction Biotransformation->Extraction Analysis (GC-MS) Analysis (GC-MS) Extraction->Analysis (GC-MS) Protein Expression & Purification Protein Expression & Purification Reaction Assembly Reaction Assembly Protein Expression & Purification->Reaction Assembly Incubation Incubation Reaction Assembly->Incubation Extraction_iv Extraction Incubation->Extraction_iv Analysis (LC-MS) Analysis (LC-MS) Extraction_iv->Analysis (LC-MS)

Caption: General experimental workflows for pathway validation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This document provides a comprehensive protocol for the safe handling and disposal of 7-Hydroxyundecanoyl-CoA. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for handling similar acyl-CoA esters and general hazardous chemical waste.

Immediate Safety and Handling Precautions

Prior to handling, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Spill Response: In the event of a spill, immediately alert personnel in the vicinity. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust. Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its disposal as hazardous chemical waste.

  • Waste Identification and Classification :

    • Treat this compound as a hazardous chemical waste. Due to its chemical nature as a fatty acyl-CoA, it should be considered a non-halogenated organic waste unless mixed with other substances.

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top cap. Do not use containers that previously held food or beverages.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations or chemical formulas.

  • Waste Accumulation and Storage :

    • Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Scheduling Waste Pickup :

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information from the waste label.

Quantitative Data Summary

As no specific quantitative exposure limits or disposal-related concentrations for this compound are available, the following table provides general guidelines for hazardous waste storage that should be followed.

ParameterGuidelineCitation
Container Fill Level Do not fill liquid waste containers more than 80% full to allow for vapor expansion.[1]
Storage Time Limit Hazardous waste must be collected within 90 days from the date waste is first added to the container.[2]
Maximum Accumulation Volume A maximum of 55 gallons of a single hazardous waste stream may be accumulated before requiring collection within three days.[2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Safety First fume_hood Work in a Ventilated Fume Hood ppe->fume_hood container Select Leak-Proof, Compatible Container fume_hood->container Begin Disposal Process labeling Label Container: 'Hazardous Waste' Full Chemical Name Concentration & Date container->labeling storage Store in Designated Satellite Accumulation Area with Secondary Containment labeling->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 7-Hydroxyundecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Hydroxyundecanoyl-CoA. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for laboratory safety when a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted before handling any chemical.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, assuming it is a solid or powder of unknown toxicity.

Protection Type Recommended PPE Purpose Additional Considerations
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.[1][2][3] A face shield should be worn in addition to goggles when there is a splash hazard.[1][2][3]To protect against splashes, dust, and flying particles.Must be ANSI Z87.1 compliant.[3]
Hand Protection Disposable nitrile gloves are the minimum requirement.[3] Consider double gloving or using chemical-resistant gloves (e.g., neoprene or butyl rubber) for enhanced protection.To prevent skin contact with the chemical.Gloves must be inspected before use and removed immediately if contaminated.[3]
Body Protection A laboratory coat is the minimum requirement.[2][3] For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or coveralls should be worn.To protect skin and clothing from contamination.Lab coats should be buttoned and have long sleeves.
Respiratory Protection Not typically required if handled in a well-ventilated area or a chemical fume hood.[4] If dust is generated, a NIOSH-approved N95 or higher-level respirator may be necessary.[2][5]To prevent inhalation of dust or aerosols.A risk assessment should determine the need for respiratory protection.
Foot Protection Closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[2][3]To protect feet from spills and dropped objects.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

General Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]

  • Avoid generating dust.[4]

  • Wash hands thoroughly after handling.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Protect from moisture.

  • Store at -20°C for long-term stability, as is common for many biochemical reagents.[6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Exposure Scenario First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Seek medical attention.[4][7]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing.[4][7] If skin irritation persists, seek medical advice.[4]
Inhalation Move the person to fresh air.[4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4][7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[4] Never give anything by mouth to an unconscious person. Seek medical attention.
Accidental Release Ensure adequate ventilation. Wear appropriate PPE. Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[4] Avoid creating dust.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the contents and container to an approved waste disposal plant.[4] Do not dispose of down the drain or in regular trash.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow: Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Weigh and Prepare Solution C->D E Decontaminate Work Area D->E F Dispose of Waste Properly E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Standard workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.